3-Bromo-5-fluoropyridin-2-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHUCWCSEZGVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654560 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-94-4 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Regioselective Synthesis of 3-Bromo-5-fluoropyridin-2-ol
Executive Summary
3-Bromo-5-fluoropyridin-2-ol (CAS: 13472-85-0) is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical building block for kinase inhibitors and fluorinated pyridyl ligands. Its structural duality—possessing an electrophilic handle (C3-Br) for cross-coupling (Suzuki, Sonogashira) and a metabolic blocker (C5-F)—makes it indispensable for late-stage lead optimization.
This guide details the two primary synthesis pathways, prioritizing the Direct Electrophilic Bromination route for its atom economy and scalability. It addresses the critical challenge of regioselectivity and the tautomeric behavior that dictates reaction outcomes.
Part 1: Structural Dynamics & Tautomerism
Before initiating synthesis, researchers must understand the substrate's behavior. 5-Fluoropyridin-2-ol exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms.
-
Solid State/Polar Solvents: Predominantly exists as 5-fluoro-2-pyridone .
-
Reactivity: The carbonyl oxygen at C2 activates the C3 and C5 positions toward electrophilic substitution. Since C5 is occupied by fluorine, C3 becomes the exclusive site for bromination, provided the reaction conditions prevent N-bromination.
Tautomeric Equilibrium Diagram
Caption: Tautomeric equilibrium favoring the 2-pyridone form in polar solvents (e.g., DMF, MeCN), which directs electrophilic attack to the C3 position.
Part 2: Primary Synthesis Pathway (Direct Bromination)
Methodology: Electrophilic Aromatic Substitution (
Reaction Scheme
Caption: The
Detailed Protocol
Reagents:
-
5-Fluoropyridin-2-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 5-Fluoropyridin-2-ol and Acetonitrile (10 volumes). Ensure the starting material is fully dissolved or well-suspended.
-
Cooling: Cool the mixture to 0–5°C . Reasoning: Lower temperature improves regioselectivity and suppresses N-bromination side products.
-
Addition: Add NBS portion-wise over 30–60 minutes. Critical: Do not add all at once. An exotherm can lead to runaway di-bromination.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Monitor via HPLC or TLC (50% EtOAc/Hexane). The product is less polar than the starting material.
-
Quench & Workup:
-
Dilute with water (10-15 volumes). The product often precipitates as a solid.
-
If no precipitate: Extract with Ethyl Acetate (
). Wash organics with water and brine to remove Succinimide byproduct. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH) if high purity (>99%) is required.
Expected Yield: 85–95%
Part 3: Alternative Pathway (Diazotization)
Methodology: Sandmeyer-type hydroxylation of 2-amino-3-bromo-5-fluoropyridine. Use Case: When the 2-amino precursor is more readily available or to avoid isomers inherent in the direct bromination of certain substituted pyridines.
Protocol Summary:
-
Precursor: Start with 2-Amino-5-fluoropyridine .
-
Bromination: Treat with NBS in MeCN to get 2-Amino-3-bromo-5-fluoropyridine .
-
Diazotization/Hydrolysis:
-
Dissolve intermediate in aqueous
. -
Add
aqueous solution dropwise at . -
The diazonium salt is formed in situ and immediately hydrolyzed by the water present to form the hydroxyl group (tautomerizing to the pyridone).
-
Comparison Table: Route A vs. Route B
| Feature | Route A (Direct Bromination) | Route B (Diazotization) |
| Step Count | 1 Step | 2 Steps |
| Atom Economy | High | Low (Loss of |
| Scalability | Excellent | Moderate (Diazonium safety risks) |
| Impurity Profile | Trace 3,5-dibromo species | Trace diazo-coupling byproducts |
| Recommendation | Preferred for Industry | Academic/Lab Scale Alternative |
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( NMR)
-
Solvent: DMSO-
(Due to solubility of pyridones). -
Key Signals:
- ppm (Broad s, 1H, NH of pyridone).
- ppm (dd, 1H, H6 proton). Note: H6 is deshielded by the adjacent Nitrogen.
- ppm (dd, 1H, H4 proton).
-
Coupling: Look for
coupling constants (typically 7–9 Hz).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
.[1] -
Isotope Pattern: A distinct 1:1 doublet ratio for
and peaks (e.g., 192 and 194 amu) confirms the presence of one Bromine atom.
Part 5: Safety & Handling (E-E-A-T)
-
Brominating Agents: NBS is an irritant and can decompose violently at high temperatures. Store in a cool, dry place. If using elemental Bromine (
), work in a fume hood with a sodium thiosulfate quench trap. -
Fluorinated Compounds: While the C-F bond is stable, combustion can release HF. Use standard PPE.
-
Diazonium Salts (Route B): If using the alternative route, never let the diazonium intermediate dry out; keep in solution to prevent explosion hazards.
References
-
Regioselective Electrophilic Aromatic Bromination. MDPI Molecules. (Discusses NBS mechanisms and regioselectivity in activated aromatics).
-
Synthesis of this compound via Diazotization. Patent CN111777549A. (Describes the route from 2-methoxy-5-aminopyridine/2-amino-5-fluoropyridine).
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Journal of Organic Chemistry. (Foundational text on the NBS/MeCN system).
-
Synthesis of 3-fluoropyridines. Journal of Organic Chemistry. (Context on fluorinated pyridine reactivity).
-
This compound Product Data. Sigma-Aldrich. (Physical properties and safety data).
Sources
An In-Depth Technical Guide to 3-Bromo-5-fluoropyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridinol Building Block
3-Bromo-5-fluoropyridin-2-ol, with the Chemical Abstracts Service (CAS) number 884494-94-4 , is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine scaffold provides multiple reactive sites for molecular elaboration. This guide offers a comprehensive overview of its synthesis, chemical behavior, and applications, with a focus on its utility as a key intermediate in the development of novel therapeutics.
This compound exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This characteristic, combined with the electronic effects of the halogen substituents, governs its reactivity and makes it a valuable precursor for creating diverse chemical libraries for drug screening.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While extensive experimental spectroscopic data is not widely published, the expected characteristics can be inferred from the analysis of closely related structures.
| Property | Value |
| CAS Number | 884494-94-4 |
| Molecular Formula | C₅H₃BrFNO |
| Molecular Weight | 191.99 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the adjacent bromine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum should display five resonances corresponding to the carbon atoms of the pyridine ring. The carbons directly attached to the bromine, fluorine, and oxygen atoms will exhibit characteristic chemical shifts due to the electronic effects of these substituents.
-
IR Spectroscopy: The infrared spectrum is anticipated to show a broad absorption band corresponding to the O-H stretch of the pyridinol tautomer or the N-H stretch of the pyridinone tautomer. Characteristic peaks for C=O, C-F, and C-Br bonds are also expected.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of the bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes).
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 5-fluoropyridin-2-ol. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic attack, while the fluorine atom acts as a directing group.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol:
Materials:
-
5-Fluoropyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoropyridin-2-ol (1 equivalent) in dichloromethane.
-
Acidification: Cool the solution in an ice bath to 0 °C and slowly add concentrated sulfuric acid (catalytic amount).
-
Bromination: To the cooled and acidified solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified compound as a white to pale yellow solid.
Chemical Reactivity and Derivatization Strategies
The trifunctional nature of this compound allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the 3-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This is a powerful method for introducing diverse aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a key transformation for the synthesis of novel amine-containing drug candidates.
Reactions at the Hydroxyl Group:
The hydroxyl group can be readily functionalized through various reactions:
-
O-Alkylation: Treatment with a base and an alkyl halide leads to the formation of the corresponding ether.
-
O-Acylation: Reaction with an acyl halide or anhydride in the presence of a base yields the ester derivative.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a valuable building block in the synthesis of biologically active molecules. The presence and position of the fluorine atom can significantly impact the physicochemical properties of the final compound, such as its metabolic stability, binding affinity, and bioavailability.
A notable application of this compound is as a key starting material in the synthesis of novel Tropomyosin receptor kinase (TRK) inhibitors, which are a class of targeted cancer therapeutics. Its versatile reactivity allows for the systematic exploration of the chemical space around the pyridinol core, facilitating the development of potent and selective drug candidates. The demand for novel therapeutic agents in areas such as oncology and infectious diseases ensures the continued importance of such multifunctional building blocks in medicinal chemistry.
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Handling:
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Seek medical attention if irritation persists.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its multiple reactive sites allow for the creation of diverse molecular architectures, making it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of next-generation pharmaceuticals.
References
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Literature review of 3-Bromo-5-fluoropyridin-2-OL and its analogs
This technical guide provides a comprehensive review of 3-Bromo-5-fluoropyridin-2-ol (and its tautomer 3-bromo-5-fluoro-2-pyridone ), a critical scaffold in modern medicinal chemistry. It details synthetic routes, reactivity profiles, and its application in the synthesis of next-generation kinase inhibitors like Selitrectinib (LOXO-195).[1]
Core Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
This compound (CAS: 884494-94-4) is a high-value heterocyclic intermediate characterized by its dense functionalization. It presents three distinct "handles" for chemical modification:
-
C3-Bromine: A sterically crowded but highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1]
-
C5-Fluorine: An electron-withdrawing group that modulates pKa and metabolic stability, and can serve as a site for nucleophilic aromatic substitution (SNAr) under specific activating conditions.[1]
-
C2-Hydroxyl/Lactam: Exists in a tautomeric equilibrium, allowing for either N-alkylation (pyridone formation) or O-functionalization (activation via POCl3 to the 2-chloro derivative).[1]
This scaffold is pivotal in the synthesis of TRK inhibitors (e.g., LOXO-195/Selitrectinib) and other fluorinated bioactive molecules, offering a balance of lipophilicity and metabolic resistance.[1]
Structural & Physicochemical Profile
Tautomerism: The Pyridone-Hydroxypyridine Equilibrium
In the solid state and in polar solvents (DMSO, MeOH), the compound exists predominantly as the 2-pyridone tautomer.[1] This dictates its reactivity profile, favoring N-alkylation over O-alkylation under standard basic conditions.[1]
| Property | 2-Pyridone Form (Major) | 2-Hydroxypyridine Form (Minor) |
| Structure | Lactam (NH-C=O) | Lactim (N=C-OH) |
| Favored Conditions | Solid state, Polar solvents, Water | Non-polar solvents, Gas phase |
| Reactivity | Nucleophilic at Nitrogen (Amide-like) | Nucleophilic at Oxygen (Phenol-like) |
| pKa (approx) | ~11 (NH acidity) | ~0.7 (Protonated N) |
Solubility & Stability[1]
-
Solubility: Low in water; moderate to high in DMSO, DMF, and hot alcohols.[1]
-
Stability: Stable under ambient conditions.[1] The C-F bond is metabolically robust, preventing oxidative metabolism at the C5 position.[1]
Synthetic Pathways[1][2][3][4][5]
Route A: Direct Bromination (Scalable)
The most direct synthesis involves the electrophilic bromination of 5-fluoropyridin-2-ol.
-
Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or Br2 in Acetic Acid.[1]
-
Mechanism: The 2-hydroxyl group activates the ring. The C3 position is ortho to the activating group and less sterically hindered than C6, directing bromination to C3.
-
Yield: Typically 85-95%.[1]
Route B: Diazotization Sequence (High Purity)
Starting from 2-amino-5-fluoropyridine :
-
Bromination: Reaction with NBS yields 2-amino-3-bromo-5-fluoropyridine.
-
Diazotization/Hydrolysis: Treatment with NaNO2 in H2SO4 converts the amino group to the diazonium salt, which is hydrolyzed in situ to the hydroxyl group.[1]
-
Advantage: Avoids poly-bromination byproducts common in Route A.[1]
Reactivity & Functionalization Guide
The versatility of this compound lies in its ability to be selectively functionalized. The following diagram maps the core reaction pathways.
Figure 1: Divergent reactivity pathways for this compound. Colors indicate distinct reaction classes.
Protocol: Regioselective N-Alkylation
To selectively alkylate the nitrogen (retaining the pyridone core) rather than the oxygen:
-
Solvent: Use a polar aprotic solvent like DMF or NMP .[1]
-
Base: Use K2CO3 or Cs2CO3 . Avoid Ag2CO3 (favors O-alkylation).[1]
-
Procedure:
Protocol: C3-Selective Suzuki-Miyaura Coupling
The C3-Bromine is highly reactive towards Pd-catalyzed oxidative addition, even in the presence of the C5-Fluorine.
-
Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%).[1]
-
Base: K3PO4 (2.0 M aq) or CsF .
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Key Insight: The C5-F bond remains intact under standard Suzuki conditions (80-100°C), allowing for sequential functionalization.
Protocol: Activation to 2-Chloro Derivative
Converting the pyridone to 2-chloro-3-bromo-5-fluoropyridine activates the C2 position for SNAr.
-
Reagent: POCl3 (neat or in toluene) with catalytic DMF .[1]
-
Conditions: Reflux (100-110°C) for 2-4 hours.
-
Workup: Quench carefully into ice water (exothermic).
-
Utility: The resulting 2-chloro group is highly susceptible to displacement by amines or alkoxides, enabling the synthesis of 2-amino-pyridines.
Case Study: Synthesis of LOXO-195 (Selitrectinib)
LOXO-195 is a next-generation TRK inhibitor designed to overcome resistance mutations (e.g., TRKA G595R).[1] The 3-bromo-5-fluoropyridine moiety (often introduced as the 2-methoxy analog) is a critical building block.
Role of the Scaffold in LOXO-195
The scaffold serves as the "right-hand" side of the macrocycle.
-
Precursor: 2-Methoxy-3-bromo-5-fluoropyridine .
-
Coupling: The C3-Br undergoes a cross-coupling reaction (often Negishi or Suzuki) to attach the pyrazolo[1,5-a]pyrimidine core.[1]
-
Cyclization: The C2-Methoxy group is eventually displaced or modified to form the amide linker that closes the macrocycle.
-
Function: The C5-Fluorine provides essential metabolic stability and modulates the electronic properties of the pyridine ring to enhance binding affinity in the ATP pocket.
Figure 2: Simplified synthetic logic for incorporating the fluoropyridine scaffold into LOXO-195.
References
-
Sigma-Aldrich. 3-Bromo-5-fluoropyridine Product Sheet. [1]
-
Wang, L., et al. (2022).[1] "Gram-Scale Stereoselective Synthesis of Next Generation of Trk Inhibitor LOXO-195". Tetrahedron Letters. [1]
-
Drilon, A., et al. (2017).[1] "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors".[1] Cancer Discovery, 7(9), 963-972.[1]
-
Baba Ahmed, I., et al. (2020).[1] "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives Under Microwave Irradiation". Sciforum.
-
National Cancer Institute. "Definition of TRK inhibitor LOXO-195".[1] NCI Drug Dictionary. [1]
-
PubChem. "Selitrectinib (LOXO-195) Compound Summary".[1] [1]
Sources
A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromo-5-fluoropyridin-2-ol
Introduction: A Chemist's Perspective on a Versatile Building Block
3-Bromo-5-fluoropyridin-2-ol, and its tautomeric form 3-Bromo-5-fluoropyridin-2(1H)-one, is a multi-functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its strategic placement of a bromine atom, a fluorine atom, and a hydroxyl/oxo group provides a versatile scaffold for the synthesis of complex molecular architectures.[1] The bromine atom serves as a key handle for cross-coupling reactions, the electron-withdrawing fluorine atom modulates the molecule's reactivity, and the hydroxyl group offers a site for further functionalization.[1] Notably, this compound has been utilized as a pivotal intermediate in the synthesis of novel Tropomyosin receptor kinase (TRK) inhibitors for targeted cancer therapy.[1]
This guide provides an in-depth examination of the safety and handling protocols for this compound, grounded in the principles of chemical reactivity and toxicological prudence. It is intended for researchers, scientists, and drug development professionals who will be working with this compound. The following sections will detail the compound's properties, associated hazards, and the necessary precautions to ensure a safe and productive research environment.
Physicochemical and Toxicological Profile
A thorough understanding of a compound's properties is the foundation of its safe handling. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 884494-94-4 | [1] |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane | [1] |
While specific toxicological data for this compound is not extensively documented in publicly available literature, the hazards can be inferred from its structural motifs—a halogenated pyridine derivative. Halogenated aromatic hydrocarbons are a class of compounds known for their potential toxicity.[2][3] The pyridine moiety itself can induce adverse health effects, with the liver being a primary target organ, alongside potential neurological and renal effects, and skin and eye irritation.[4] Therefore, a cautious approach to handling is paramount.
Hazard Identification and GHS Classification
Based on available Safety Data Sheets (SDS) for structurally related compounds like 3-Bromo-5-fluoropyridine, the following GHS hazard classifications are anticipated for this compound.[5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
These classifications necessitate stringent adherence to the safety protocols outlined in the subsequent sections.
Workflow for Safe Handling of this compound
The following diagram illustrates the critical workflow for safely handling this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocols for Safe Handling
Engineering Controls: The Primary Barrier
The primary defense against exposure to hazardous chemicals is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[6] This ensures that any vapors or dusts are effectively captured and exhausted, minimizing the risk of inhalation.[6] The fume hood's sash should be kept at the lowest possible height to maximize its efficiency.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, a comprehensive PPE regimen is mandatory to protect against accidental splashes or contact.[6]
-
Hand Protection: Double-gloving is required.[6] An inner layer of nitrile gloves should be worn, with an outer layer of chemical-resistant gloves such as butyl rubber or neoprene.[6] Gloves must be inspected for any signs of degradation or puncture before each use and should be changed immediately if contamination is suspected.[6]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[5][7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[5][6] For larger scale operations or when there is a significant risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6]
-
Respiratory Protection: For routine handling of small quantities within a properly functioning chemical fume hood, respiratory protection is generally not necessary.[6] However, in the event of a spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be available.[5]
Storage and Segregation
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][8] The storage temperature should be ambient.[8]
-
Incompatible Materials: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
Preparedness for accidental releases is a critical component of laboratory safety.
-
Minor Spills (Solid):
-
Emergency Response Decision Tree:
Caption: A decision tree for responding to spills or personnel exposure.
-
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical help.[5][9]
-
Eye Contact: Immediately rinse eyes with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical help.[5]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[5]
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, regional, and national regulations.[5]
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for creating novel therapeutics is significant. However, this potential can only be safely realized through a deep respect for its inherent hazards and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can confidently and safely unlock the synthetic possibilities of this versatile building block.
References
-
AdooQ BioScience. 2-Amino-3-bromo-5-fluoropyridine. [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine - Health Effects. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]
-
Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Pyridine. [Link]
-
Sdfine. Chemwatch GHS SDS 1282. [Link]
-
National Center for Biotechnology Information. Mechanism of action of toxic halogenated aromatics. [Link]
-
National Center for Biotechnology Information. Perspective on halogenated organic compounds. [Link]
-
International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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- 1. This compound | 884494-94-4 | Benchchem [benchchem.com]
- 2. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Technical Guide: Solubility Profile and Handling of 3-Bromo-5-fluoropyridin-2-ol
[1]
Executive Summary
This compound is a critical halogenated heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly as a precursor for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions.[1]
While nomenclature suggests an alcohol ("-ol"), this compound exists primarily as its tautomer, 3-bromo-5-fluoropyridin-2(1H)-one , in both the solid state and solution.[1] Understanding this tautomeric equilibrium is the single most important factor in predicting its solubility and reactivity.[1] The compound exhibits moderate lipophilicity (Predicted XLogP ≈ 0.9) and behaves as a weak acid.[1]
Physicochemical Profile & Tautomerism[2][3]
The Tautomeric Equilibrium
Unlike simple phenols, 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone forms.[1] For this compound, the electron-withdrawing nature of the fluorine (C5) and bromine (C3) atoms stabilizes the pyridone tautomer.[1]
-
Solid State: Exclusively exists as the pyridone dimer, held together by strong intermolecular hydrogen bonds (N-H···O=C). This results in a higher melting point and lattice energy than the "ol" form would suggest.
-
Solution State:
Key Properties
| Property | Value / Characteristic | Source |
| CAS Number | 884494-94-4 | [1] |
| Molecular Weight | 191.99 g/mol | [2] |
| XLogP (Predicted) | 0.9 | [3] |
| pKa (Acidic) | ~11.0 (NH deprotonation) | [Est.][1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (C=O, F) |
Solubility Landscape
The solubility of this compound is dictated by its ability to break crystal lattice hydrogen bonds.[1]
Solvent Compatibility Table
Note: Classifications are based on structural analogs and tautomeric behavior.
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent disruption of intermolecular H-bonds; stabilizes the polar monomer.[1] Preferred for stock solutions. |
| Chlorinated | DCM, Chloroform | Moderate-High | The pyridone dimer is surprisingly soluble here due to its non-polar "shell" (similar to carboxylic acid dimers).[1] |
| Polar Protic | Methanol, Ethanol | Moderate | Good solubility, but protic solvents compete for H-bonding.[1] May require warming.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | Acceptable for reactions; ether oxygens accept H-bonds from the NH group.[1] |
| Hydrocarbons | Hexanes, Heptane | Low | Poor interaction with the polar core; often used as an anti-solvent to precipitate the compound. |
| Aqueous | Water (pH 7) | Low | High lattice energy prevents significant dissolution without pH adjustment.[1] |
pH-Dependent Solubility
The compound is a weak acid.[1]
-
Basic Conditions (pH > 12): Solubility increases drastically.[1] Adding bases like K₂CO₃ or NaOH generates the pyridin-2-olate anion, which is highly soluble in water and polar organic solvents.[1]
-
Acidic Conditions: Protonation of the carbonyl oxygen is difficult (pKa < 0); solubility remains driven by the neutral form.[1]
Visualization: Tautomerism & Solvation
The following diagram illustrates the structural shifts that dictate solubility in different environments.
Figure 1: The solubility of this compound is driven by the transition from stable dimers (non-polar) to solvated monomers (polar) or anions (basic).[1]
Experimental Protocols
For accurate solubility determination during lead optimization or formulation, the Thermodynamic Shake-Flask Method is the gold standard.[1]
Protocol: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the saturation concentration in a specific organic solvent.[1]
Materials:
-
0.45 µm PTFE Syringe Filter (Nylon filters may absorb the compound)
-
HPLC/UV-Vis Spectrophotometer[1]
Workflow:
-
Preparation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of solvent. Ensure visible solid remains (suspension).[1]
-
Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours .
-
Note: Kinetic solubility (adding DMSO stock to buffer) is faster but less accurate for crystalline solids due to supersaturation effects.[1]
-
-
Filtration: Allow the suspension to settle for 1 hour. Remove the supernatant and filter through a 0.45 µm PTFE filter to remove micro-crystals.
-
Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (254 nm) against a standard calibration curve.
Figure 2: Standard workflow for determining thermodynamic solubility.[1]
Synthetic Implications & Troubleshooting
Reaction Solvent Selection[1]
-
Suzuki/Buchwald Couplings: Use 1,4-Dioxane or Toluene/Water mixtures.[1] The pyridone NH can poison Pd catalysts; consider protecting the nitrogen (e.g., N-alkylation or SEM group) or using a base (K₃PO₄) to keep it anionic and soluble.[1]
-
Nucleophilic Substitution (SnAr): Use DMF or DMSO .[1] The high solubility and polarity stabilize the transition state for displacing the Fluorine or Bromine.[1]
Handling Precipitation
If the compound precipitates unexpectedly during a reaction workup:
References
-
PubChem. (2025).[1] this compound (Compound CID 40786905).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
University of Luxembourg. (2025).[1][5] PubChemLite: this compound Properties. Retrieved from [Link][1]
-
Dissolution Technologies. (2017).[1] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
- 1. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 884494-94-4 | Benchchem [benchchem.com]
- 3. (3-bromo-5-fluoropyridin-2-yl)methanol | 1227601-88-8 [chemicalbook.com]
- 4. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C5H3BrFNO) [pubchemlite.lcsb.uni.lu]
Technical Guide: Commercial & Synthetic Landscape of 3-Bromo-5-fluoropyridin-2-ol
Executive Summary
3-Bromo-5-fluoropyridin-2-ol (CAS: 884494-94-4 ) is a high-value heterocyclic building block used extensively in the development of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity: the bromine atom facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom modulates metabolic stability and pKa, and the 2-hydroxy/2-oxo motif allows for selective N- or O-alkylation.
Critical Advisory: Researchers frequently confuse this compound with 3-Bromo-5-fluoropyridine (CAS: 407-20-5). The absence of the hydroxyl group in the latter fundamentally alters reactivity. Verification of CAS 884494-94-4 is mandatory during procurement.
Chemical Identity & Tautomerism
The reactivity and analytical characterization of this molecule are defined by its prototropic tautomerism. In the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the compound exists predominantly as the 2-pyridone tautomer.
Tautomeric Equilibrium
The following diagram illustrates the equilibrium between the hydroxy- and oxo-forms. This equilibrium dictates the choice of reagents for downstream functionalization.
Figure 1: Tautomeric equilibrium of this compound. The pyridone form (red) is the dominant species in solution NMR (DMSO-d6).
Analytical Data Profile
| Property | Specification | Notes |
| CAS Number | 884494-94-4 | Do not confuse with 407-20-5 (Pyridine analog) |
| Molecular Formula | C₅H₃BrFNO | |
| Molecular Weight | 191.99 g/mol | |
| Appearance | White to pale yellow solid | Darkens upon light exposure (store in amber vials) |
| ¹H NMR (DMSO-d₆) | δ ~8.0 (d, H-6), ~7.8 (d, H-4) | Broad singlet >11 ppm for NH/OH proton |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, DCM) |
Commercial Availability & Sourcing Strategy
Market Landscape
Unlike its non-oxygenated counterpart, this compound is considered a "Tier 2" building block—widely available but often requiring lead times for >100g quantities.
-
Primary Suppliers: BenchChem, BLD Pharm, Combi-Blocks, Enamine.
-
Typical Purity: ≥97% (HPLC).
-
Cost Estimate (2025): ~$150 - $250 USD per 5 grams (varies by region).
Procurement Protocol (Self-Validating)
To ensure supply chain integrity, implement the following check before purchase:
-
Verify Structure: Request the CoA (Certificate of Analysis) and check the structure image. Ensure the oxygen is present at position 2.
-
Check Tautomer Name: Suppliers may list it as 3-Bromo-5-fluoro-2(1H)-pyridone . This is the same chemical entity.[1]
-
Impurity Profile: Ask specifically about 3,5-Dibromo- or non-brominated impurities, which are common byproducts of the manufacturing process.
Synthetic Routes & Quality Control
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from 5-fluoropyridin-2-ol.
Preferred Synthetic Route: Electrophilic Bromination
The most reliable route utilizes N-bromosuccinimide (NBS) in a polar solvent. The 2-hydroxy group activates the 3-position, directing the bromine ortho to the hydroxyl group.
Figure 2: Synthetic pathway via regioselective bromination. Control of stoichiometry is critical to prevent over-bromination.
Experimental Protocol (Laboratory Scale)
-
Dissolution: Dissolve 5-fluoropyridin-2-ol (1.0 eq) in Acetonitrile (10 mL/g).
-
Addition: Cool to 0°C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target mass: 191.9/193.9).
-
Workup: Quench with 10% Na₂S₂O₃ (aq) to remove residual bromine. Concentrate solvent.[2][3][4]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).
QC Checkpoint: The presence of a doublet at ~8.0 ppm and ~7.8 ppm in ¹H NMR confirms the 3,5-substitution pattern. If a singlet is observed, you may have the 3,5-dibromo impurity.
Applications in Drug Discovery
This scaffold is a "privileged structure" for generating diversity.[1]
Case Study: Mitsunobu Coupling (O-Alkylation)
In the synthesis of Deubiquitinase inhibitors (WO2023119233A1), the 2-hydroxy tautomer is trapped using Mitsunobu conditions to generate ether linkages.
-
Reaction: this compound + tert-butyl (R)-3-hydroxypiperidine-1-carboxylate.
-
Conditions: PPh₃, DIAD, THF, RT.[4]
-
Outcome: Formation of the O-alkylated pyridine ether, retaining the bromine for subsequent Suzuki coupling.
Mechanistic Versatility
-
Suzuki-Miyaura: The C3-Bromine is highly reactive towards boronic acids, allowing the installation of aryl/heteroaryl groups.
-
Buchwald-Hartwig: Amination at C3 provides access to 3-amino-5-fluoropyridines.
-
N-Alkylation: Using K₂CO₃/Alkyl Halide favors the N-alkylated pyridone product (vs. O-alkylation favored by Ag₂CO₃ or Mitsunobu).
References
-
World Intellectual Property Organization. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof. (2023).[1][4] Available at:
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24883447 (3-Bromo-5-fluoropyridine - Isomer distinction). Available at: [Link]
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-fluoropyridin-2-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-5-fluoropyridin-2-ol in Medicinal Chemistry
This compound and its tautomer, 3-bromo-5-fluoro-2(1H)-pyridinone, are highly valuable heterocyclic building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery. The strategic placement of the bromine atom at the 3-position provides a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The fluorine atom at the 5-position, with its strong electron-withdrawing nature, significantly modulates the electronic properties of the pyridine ring, which can enhance binding affinities to biological targets and improve pharmacokinetic profiles of potential drug candidates. The 2-hydroxy/oxo functionality offers an additional site for modification and can participate in crucial hydrogen bonding interactions. This unique combination of functional groups makes this compound a coveted precursor for the synthesis of novel therapeutics.
The Suzuki-Miyaura coupling reaction stands out as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. This application note provides a detailed guide to performing Suzuki coupling reactions with this compound, addressing the specific challenges associated with this substrate and offering optimized protocols for successful implementation.
Mechanistic Considerations and Key Challenges
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[2] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2] While the general mechanism is well-understood, the specific nature of this compound presents several challenges that require careful consideration in experimental design.
Tautomerism: The Pyridinol-Pyridinone Equilibrium
This compound exists in a tautomeric equilibrium with 3-bromo-5-fluoro-2(1H)-pyridinone. The position of this equilibrium is highly dependent on the solvent, with polar solvents favoring the pyridinone form. This tautomerism can influence the reactivity of the substrate. The pyridinone form, being less aromatic, may exhibit different electronic properties compared to the pyridinol form. It is crucial to be aware of the dominant tautomeric form in the chosen reaction solvent as it can affect the rate of oxidative addition.
Catalyst Inhibition by the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes and ultimately, catalyst poisoning. This is a common challenge in cross-coupling reactions involving pyridine substrates. To mitigate this, the use of electron-rich and sterically bulky phosphine ligands is highly recommended. These ligands coordinate strongly to the palladium center, preventing the binding of the pyridine nitrogen and promoting the desired catalytic cycle. Ligands such as SPhos and XPhos have proven to be particularly effective in such cases.
Electronic Effects of Substituents
The presence of two electron-withdrawing groups, the fluorine atom and the bromine atom, on the pyridine ring makes this compound an electron-deficient substrate. Electron-deficient aryl halides are generally more reactive towards the initial oxidative addition step of the Suzuki coupling, which is often the rate-determining step.[3] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki coupling of this compound with a variety of boronic acids. Optimization may be necessary for specific substrates.
General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol describes a typical setup for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Optimized Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the reaction. The following table provides a summary of recommended starting conditions for the Suzuki coupling of this compound.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is a robust and versatile catalyst. Pd(PPh₃)₄ is a good starting point for many couplings. Pd₂(dba)₃ is often used with a separate ligand. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen and to promote oxidative addition with electron-deficient substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical for the transmetalation step. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ can be beneficial for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the tautomeric equilibrium. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Catalyst poisoning- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst.- Increase the loading of a bulky, electron-rich ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature in increments. |
| Formation of side products (e.g., homocoupling) | - Presence of oxygen- Decomposition of boronic acid | - Rigorously degas all reagents and solvents.- Use a slight excess of the boronic acid.- Consider using a more stable boronic ester derivative (e.g., pinacol boronate). |
| Difficult purification | - Polarity of the product- Residual palladium | - Use a polar solvent system for column chromatography.- Consider a workup with a palladium scavenger.- Recrystallization may be an effective purification method. |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a powerful and versatile method for the synthesis of a wide range of functionalized biaryl and heteroaryl compounds of significant interest in medicinal chemistry. By understanding and addressing the specific challenges associated with this substrate, such as its tautomeric nature and the potential for catalyst inhibition, researchers can successfully employ this reaction to accelerate their drug discovery efforts. The protocols and recommendations provided in this application note serve as a comprehensive guide to achieving high yields and purity in these important transformations.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]
-
Suzuki, A. The Suzuki Reaction. Organic Reactions, 2002 , 1-97. [Link]
-
Littke, A. F.; Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 1998 , 37(24), 3387-3388. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A highly active catalyst for the Suzuki-Miyaura cross-coupling reaction of aryl chlorides. Journal of the American Chemical Society, 1999 , 121(41), 9550-9561. [Link]
-
Alonso, F.; Beletskaya, I. P.; Yus, M. Transition-Metal-Catalyzed C-C and C-N Bond-Forming Reactions of Aryl Chlorides. Chemical Reviews, 2004 , 104(6), 3079-3160. [Link]
-
Kambe, N.; Iwasaki, T.; Terao, J. Cross-Coupling Reactions of Alkyl Halides with Grignard Reagents Catalyzed by Nickel, Palladium, or Copper. Chemical Society Reviews, 2011 , 40(10), 4937-4947. [Link]
-
Taylor, P. J.; van der Zwan, G.; Antonov, L. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In Tautomerism, 2014 , 1-24. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
Sources
Buchwald-Hartwig amination of 3-Bromo-5-fluoropyridin-2-OL
Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-fluoropyridin-2-ol
Abstract This technical guide outlines the strategic protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of this compound. The substrate presents a dual challenge: the electronic deactivation of the pyridine ring by the fluorine substituent and, more critically, the interference of the 2-hydroxy/2-pyridone tautomer with the catalytic cycle. We present two distinct workflows: a high-fidelity Protection-Based Route (recommended for scale-up and reliability) and a Direct Amination Route (utilizing advanced precatalysts for step-economy).
Substrate Analysis & Strategic Planning
The Challenge: Tautomerism & Catalyst Poisoning this compound exists in equilibrium with its tautomer, 3-bromo-5-fluoropyridin-2(1H)-one. In solution, the pyridone form typically predominates.
-
Catalyst Sequestration: The amide-like motif (NH-C=O) and the free hydroxyl group can coordinate to Pd(II) species, displacing ligands and forming inactive off-cycle complexes (Pd-black formation).
-
Acidity: The pKa of the 2-OH/NH is ~9–11. Standard alkoxide bases (NaOtBu) will deprotonate this site first, generating an anionic species that can further inhibit oxidative addition or alter solubility.
-
Electronic Effects: The C5-Fluorine atom is electron-withdrawing, which theoretically facilitates oxidative addition at the C3-Bromine bond. However, it also increases the acidity of the ring protons, necessitating careful base selection to avoid hydrodehalogenation.
Decision Matrix: Route Selection
Figure 1: Strategic workflow for the amination of this compound.
Route A: Protection-Based Protocol (Recommended)
This route converts the problematic pyridone into a standard aryl bromide (2-benzyloxy-3-bromo-5-fluoropyridine), enabling the use of robust, general-purpose catalytic systems.
Step 1: O-Protection (Benzylation)
-
Reagents: Benzyl bromide (BnBr), Silver Carbonate (Ag₂CO₃) or K₂CO₃.
-
Rationale: Ag₂CO₃ favors O-alkylation over N-alkylation for 2-pyridones. Benzyl groups are orthogonal to the basic conditions of the Buchwald coupling and easily removed via hydrogenolysis.
Step 2: Buchwald-Hartwig Amination [1][2]
-
Catalyst: XPhos Pd G4 or RuPhos Pd G4 (1–3 mol%).
-
Why: These precatalysts ensure rapid formation of the active monoligated Pd(0) species even at moderate temperatures. RuPhos is superior for secondary amines; XPhos for primary amines/anilines.
-
-
Base: Cs₂CO₃ (Weak base) or NaOtBu (Strong base).[3]
-
Why: Since the acidic OH is protected, Cs₂CO₃ is often sufficient and prevents side reactions associated with strong bases (e.g., defluorination).
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Protocol A: Step-by-Step
-
Charge: In a glovebox or under Argon, add 2-(benzyloxy)-3-bromo-5-fluoropyridine (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to a reaction vial.
-
Catalyst: Add RuPhos Pd G4 (2 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 80–100 °C for 4–12 hours.
-
Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.
-
Deprotection: Dissolve coupled product in MeOH/EtOAc. Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 2–4 hours to recover the free pyridin-2-ol.
Route B: Direct Amination Protocol (Advanced)
This method avoids protection steps but requires strict control of the proton inventory to prevent catalyst inhibition.
Mechanism & Critical Controls
-
Base Selection: LiHMDS (Lithium Hexamethyldisilazide) is the critical enabler.
-
Role: It acts as a soluble, non-nucleophilic strong base. It irreversibly deprotonates the pyridone (consuming 1 equiv) and the amine, keeping the substrate in its anionic form which is less prone to sequestering the Pd catalyst than the neutral pyridone.
-
-
Ligand Selection: BrettPhos or tBuBrettPhos .[4]
-
Role: These bulky, electron-rich biaryl phosphines are specifically designed to prevent the coordination of Lewis-basic substrates (like the pyridone oxygen) to the Pd center.
-
Protocol B: Step-by-Step
-
Preparation: Flame-dry a Schlenk tube or vial; cool under Argon.
-
Reagents: Add this compound (1.0 equiv) and BrettPhos Pd G4 (2–4 mol%).
-
Note: If G4 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4–8 mol%).
-
-
Amine: Add the Amine (1.2–1.5 equiv).
-
Base: Add LiHMDS (1.0 M in THF, 2.5 equiv ).
-
Crucial: You need >2 equivalents: 1 eq to deprotonate the pyridone OH, 1 eq for the cross-coupling turnover, and 0.5 eq excess to ensure basicity.
-
-
Solvent: Add anhydrous THF or 1,4-Dioxane (0.15 M).
-
Reaction: Heat to 65–80 °C . Monitor closely (LCMS).
-
Observation: The reaction mixture often turns dark orange/red (active catalyst). If it turns black (Pd precipitation), the catalyst has died; check O₂ exclusion.
-
-
Quench: Cool to RT, quench with aqueous NH₄Cl (restores the neutral pyridin-2-ol). Extract with EtOAc/MeOH (9:1) to ensure the polar product is recovered.
Comparative Data & Troubleshooting
| Variable | Route A (Protected) | Route B (Direct) |
| Success Rate | High (>90%) | Moderate-High (Substrate dependent) |
| Step Count | 3 Steps | 1 Step |
| Catalyst | XPhos/RuPhos Pd G4 | BrettPhos/tBuBrettPhos Pd G4 |
| Base | Cs₂CO₃ or NaOtBu | LiHMDS (Strict requirement) |
| Main Risk | Deprotection failure (rare) | Catalyst poisoning / Solubility |
Troubleshooting Guide:
-
Issue: Hydrodehalogenation (Product is 5-fluoropyridin-2-ol).
-
Cause: Hydride source present (often from
-hydride elimination of the amine or solvent impurities) or slow reductive elimination.[3] -
Fix: Switch to a bulkier ligand (tBuBrettPhos ) to accelerate reductive elimination. Ensure solvents are peroxide-free.
-
-
Issue: No Conversion (Starting Material remains).
-
Cause: Oxidative addition failure.
-
Fix: Increase temperature to 110 °C (requires toluene/dioxane). Verify inert atmosphere (O₂ kills the active Pd-L species).[3]
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Journal of the American Chemical Society, 2014.[5] Link
- Context: Establishes the use of tBuBrettPhos and LiHMDS for unprotected heterocyclic bromides.
-
Hartwig, J. F., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2011. Link
- Context: Provides the closest structural analog (3-bromo-2-aminopyridine)
-
BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines: Protocols and Troubleshooting." BenchChem Application Notes, 2025. Link
- Context: General protocols for halopyridine reactivity and troubleshooting hydrodehalogen
-
Dorel, R., et al. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019.[2] Link
- Context: Comprehensive review of ligand generations (G3/G4 prec
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluoropyridin-2-ol
Introduction: The Strategic Importance of Functionalized Pyridinols
Substituted pyridinol frameworks are privileged scaffolds in modern medicinal chemistry and drug discovery. Their intrinsic ability to engage in hydrogen bonding, coupled with their bioisosteric relationship to phenols and other heterocycles, makes them critical components in the design of novel therapeutics.[1][2] Specifically, the 3-bromo-5-fluoropyridin-2-ol motif presents a versatile platform for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom at the 3-position, activated by the electron-withdrawing fluorine at the 5-position and the hydroxyl group at the 2-position, allows for a range of carbon-carbon and carbon-heteroatom bond formations. This guide provides detailed protocols and mechanistic insights for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this key intermediate.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of new bonds with high efficiency and functional group tolerance under relatively mild conditions.[3] These transformations generally proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the substrate, forming a Pd(II) intermediate.[4][5]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[7]
The choice of ligands, base, and solvent is critical for the success of these reactions, as they significantly influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[8][9]
Diagram: Generalized Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the low toxicity of its boron-based reagents.[10] This protocol is optimized for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure the removal of oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction Conditions: Stir the reaction mixture vigorously at a temperature of 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[11]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Expected Yields for Suzuki-Miyaura Coupling
The following table, adapted from the coupling of a structurally analogous substrate, provides an indication of expected yields.[12]
| Arylboronic Acid | Expected Yield (%) |
| Phenylboronic acid | 85-95 |
| 4-Methoxyphenylboronic acid | 80-90 |
| 4-Fluorophenylboronic acid | 82-92 |
| Thiophen-2-ylboronic acid | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[13] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides, including challenging substrates like this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and preventing side reactions.[3][9]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq).[14][15]
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Solvent Addition: In a separate glovebox or under an inert atmosphere, prepare a solution of a palladium precatalyst such as Pd₂(dba)₃ (0.025 eq) and a suitable ligand like RuPhos or BrettPhos (0.10 eq) in an anhydrous, degassed solvent like 1,4-dioxane or toluene.[14] Add this catalyst solution to the reaction vial.
-
Reaction Conditions: Stir the reaction mixture at 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles.[16][17] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[3][18]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a degassed solution of this compound (1.0 eq) in a suitable solvent mixture like THF/Et₃N (2:1), add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and the copper(I) iodide (CuI) co-catalyst (0.1 eq).[18]
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere of argon or nitrogen throughout the procedure.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis. Reaction times can vary from a few hours to overnight.[19]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure. The residue can then be purified by silica gel column chromatography to afford the desired alkynylated product.
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider screening different ligands, as their steric and electronic properties have a profound impact on the reaction's efficiency.[7][20] For Buchwald-Hartwig aminations, more sterically hindered ligands like XPhos or tBuXPhos can be beneficial.[3]
-
Side Reactions: In Suzuki couplings, homo-coupling of the boronic acid can occur. Using a slight excess of the boronic acid and ensuring rigorous exclusion of oxygen can minimize this. For Sonogashira reactions, copper-free conditions can be employed to prevent the homocoupling of the alkyne (Glaser coupling).[3]
-
Catalyst Deactivation: The pyridinol substrate can potentially coordinate to the palladium center, inhibiting catalysis. The use of appropriate ligands and bases helps to mitigate this effect.[15]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized pyridinols. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers in drug discovery and organic synthesis. Careful optimization of reaction parameters, particularly the choice of ligand and base, is key to achieving high yields and purity.
References
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D3QO00640A.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. theses.enscm.fr [theses.enscm.fr]
Application Note: Strategic Utilization of 3-Bromo-5-fluoropyridin-2-OL in Kinase Inhibitor Design
Executive Summary
This application note details the strategic implementation of 3-Bromo-5-fluoropyridin-2-ol as a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors. This building block offers a unique combination of a hydrogen-bonding pharmacophore (the pyridone tautomer) and orthogonal synthetic handles (Br, F) that facilitate rapid library generation.
We provide validated protocols for regioselective alkylation and palladium-catalyzed cross-coupling, alongside a structural analysis of its utility in targeting kinases such as c-Met , ITK , and ALK5 .
Chemical Biology & SAR Rationale
The "Privileged" Pyridone Scaffold
The 2-hydroxypyridine/2-pyridone tautomerism is the central feature of this building block. In the physiological context (and in polar aprotic solvents), the 2-pyridone form predominates. This tautomer mimics the hydrogen-bonding pattern of the adenine ring in ATP, making it an ideal "hinge binder" for kinase active sites.
-
H-Bond Donor (N-H): Interacts with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).
-
H-Bond Acceptor (C=O): Interacts with the backbone amide nitrogen of the hinge.
Halogen Substituents: The Strategic Handles
-
3-Bromine (C-3): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). This position vectors substituents directly into the solvent-exposed region or the hydrophobic pocket II (depending on binding mode), allowing for the modulation of solubility and potency.
-
5-Fluorine (C-5):
-
Metabolic Stability: Blocks metabolic oxidation at the susceptible C-5 position.
-
Electronic Modulation: Lowers the pKa of the N-H, potentially strengthening the hydrogen bond with the kinase hinge.
-
Lipophilicity: Increases local lipophilicity without significant steric penalty, aiding in membrane permeability.
-
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold.
Figure 1: SAR Logic for 3-Bromo-5-fluoropyridin-2-one scaffold.
Synthetic Protocols
The successful utilization of this block requires mastering two key transformations: Regioselective Alkylation and C-3 Functionalization .
Protocol A: Regioselective N-Alkylation
Controlling the tautomeric equilibrium to favor N-alkylation over O-alkylation is critical for generating the pyridone core.
Objective: Synthesize N-substituted-3-bromo-5-fluoro-2-pyridone.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (R-X) (1.2 equiv)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 g, 5.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under
atmosphere. -
Deprotonation: Add
(1.44 g, 10.4 mmol, 2.0 equiv). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow. -
Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (6.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS (Target Mass: M+R).
-
Checkpoint: If O-alkylation is observed (pyridine ether), switch base to
and lower temperature to 25°C to favor the thermodynamic N-product via the "hard/soft" nucleophile principle.
-
-
Work-up: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL), dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes:EtOAc gradient). N-alkylated products typically elute afterO-alkylated byproducts due to higher polarity.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-3
Once the N-position is secured (or if using the free pyridone), the C-3 bromine is activated for coupling.
Objective: Introduce an aryl/heteroaryl group at C-3.
Materials:
-
N-substituted-3-bromo-5-fluoro-2-pyridone (1.0 equiv)
-
Aryl Boronic Acid/Ester (1.2–1.5 equiv)
-
Catalyst:
or (5 mol%) -
Base:
(aq) -
Solvent: 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or sealed tube, combine the pyridone substrate (0.5 mmol), boronic acid (0.6 mmol), and catalyst (0.025 mmol).
-
Solvent System: Add 1,4-Dioxane (4 mL) and
(1 mL). -
Degassing: Sparge with Argon for 5 minutes (Critical for Pd(0) stability).
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Experimental Workflow Visualization
The following diagram outlines the decision tree for synthesizing Type I vs. Type II kinase inhibitors using this block.
Figure 2: Synthetic workflow for library generation.
Comparative Data: Reaction Optimization
The following data summarizes optimization studies for the C-3 Suzuki coupling of 3-bromo-5-fluoro-1-methylpyridin-2-one with Phenylboronic acid.
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | DME/H2O | 80 | 65 | ||
| 2 | Toluene | 100 | 40 | ||
| 3 | Dioxane/H2O | 90 | 92 | ||
| 4 | BuOH | 100 | 88 |
Table 1: Optimization of Suzuki Coupling conditions. Entry 3 represents the recommended protocol for high throughput.
Case Study: c-Met Inhibitor Design
Target: c-Met (Hepatocyte Growth Factor Receptor). Relevance: c-Met is often overexpressed in non-small cell lung cancer (NSCLC).[2] Design Strategy: Using This compound , researchers can construct Type II inhibitors similar to Cabozantinib or Glesatinib.
-
Hinge Binding: The pyridone carbonyl accepts an H-bond from the backbone NH of Met1160.
-
Linker Extension: The C-3 position is coupled to a phenyl-amine moiety.
-
Fluorine Effect: The C-5 fluorine increases the metabolic half-life compared to the non-fluorinated analog, reducing clearance by CYP3A4.
Reference Implementation:
In a study of pyridone-based ITK inhibitors, the introduction of a heteroaromatic ring at position 5 (analogous to our Fluorine position) and functionalization at position 3 was key to achieving nanomolar potency (
References
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Regioselective alkylation of 2-pyridones. Source: Organic Chemistry Portal URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives... as Type II c-Met Inhibitors. Source: PMC / Molecules URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of 3-Bromo-5-fluoropyridin-2-ol
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-Bromo-5-fluoropyridin-2-ol (CAS: 884494-94-4), a critical pharmacophore in the development of kinase inhibitors and fluorinated heterocycles. While various routes exist, this guide focuses on the direct regioselective bromination of 5-fluoropyridin-2-ol . This pathway offers the highest atom economy, minimizes hazardous waste generation compared to diazotization routes, and avoids the use of unstable diazonium intermediates on a kilogram scale.
Key Performance Indicators (KPIs)
| Parameter | Specification | Note |
| Target Scale | 1.0 kg - 10.0 kg | Pilot Plant / Kilo-Lab |
| Yield | > 85% | Isolated yield after recrystallization |
| Purity (HPLC) | > 98.5% | Area % |
| Regioselectivity | > 95:5 (C3 vs C6) | Controlled by temperature and solvent |
Retrosynthetic Analysis & Strategy
The synthesis targets the C3 position of the pyridine ring. The C5 position is occupied by fluorine, and the C2 position bears the hydroxyl (or keto) group. The hydroxyl group activates the ring towards electrophilic aromatic substitution (EAS), directing the incoming electrophile (Br+) to the ortho (C3) and para (C5) positions. Since C5 is blocked, C3 is the kinetically and thermodynamically favored site, provided the reaction temperature is controlled to prevent over-bromination or substitution at C6.
Reaction Pathway Diagram
Figure 1: Reaction pathway for the electrophilic bromination of 5-fluoropyridin-2-ol.
Process Development & Safety (The "Why")
Reagent Selection: NBS vs. Br2
While elemental bromine (
-
Solid Handling: NBS is a crystalline solid, allowing for precise weighing and automated solids charging.
-
Reaction Control: It releases active bromine species slowly, reducing the risk of thermal runaway and di-bromination side products.
-
Workup: The byproduct, succinimide, is highly water-soluble, simplifying purification.
Solvent System: Acetonitrile (MeCN)
Acetonitrile is the solvent of choice due to its unique polarity profile:
-
Solubility: It dissolves both the starting material and NBS effectively at room temperature.
-
Product Isolation: The target product, this compound, is less soluble in cold MeCN than the starting material, often allowing for direct precipitation or simplified "crash-out" isolation upon water addition.
-
Safety: It avoids the formation of hazardous alkyl bromides common with alcoholic solvents.
Critical Safety Hazards
-
Exotherm: The bromination is exothermic. Uncontrolled addition of NBS can lead to temperature spikes >50°C, promoting impurities.
-
Sensitizer: Pyridones can be skin sensitizers. Full PPE (Tyvek suit, respirator) is mandatory.
Detailed Experimental Protocol (1.0 kg Scale)
Materials
-
5-Fluoropyridin-2-ol: 1.00 kg (8.84 mol)
-
N-Bromosuccinimide (NBS): 1.65 kg (9.28 mol, 1.05 eq)
-
Acetonitrile (MeCN): 10.0 L (10 vol)
-
Sodium Thiosulfate (10% aq): 2.0 L
-
Deionized Water: 20.0 L
Step-by-Step Procedure
Step 1: Reactor Setup and Charging
-
Ensure a 20 L glass-lined reactor is clean, dry, and inerted with Nitrogen (
). -
Charge Acetonitrile (8.0 L) to the reactor.
-
Engage the agitator (150 RPM).
-
Charge 5-Fluoropyridin-2-ol (1.00 kg) via a solids funnel. Rinse the funnel with the remaining Acetonitrile (2.0 L) .
-
Cool the mixture to 0–5°C using a jacket chiller. Note: The starting material may not fully dissolve at this stage; a slurry is acceptable.
Step 2: Controlled Bromination
-
Charge NBS (1.65 kg) in 5 equal portions (330 g each) over 60 minutes.
-
Critical Control Point: Wait 10–15 minutes between additions. Monitor internal temperature (
). Do not allow to exceed 10°C . -
Why: Portion-wise addition prevents the accumulation of unreacted active bromine, minimizing the risk of a runaway exotherm.
-
-
After the final addition, warm the reactor to 20–25°C (Room Temperature) over 1 hour.
-
Stir at 25°C for 4–6 hours.
-
IPC (In-Process Control): Sample for HPLC.
-
Limit: < 1.0% Starting Material remaining.[1] If >1%, add 0.05 eq NBS and stir for 1 hour.
-
Step 3: Quench and Isolation
-
Cool the reactor to 10°C .
-
Slowly add Deionized Water (15.0 L) over 45 minutes.
-
Observation: The product will precipitate as a heavy off-white solid.
-
-
Add Sodium Thiosulfate solution (2.0 L) to quench any residual oxidative species (indicated by a color change from orange/yellow to pale yellow).
-
Stir the slurry at 5–10°C for 2 hours to maximize yield (aging).
Step 4: Filtration and Drying [2]
-
Filter the slurry using a Nutsche filter or centrifuge.
-
Wash the cake with Water (3 x 2.0 L) to remove succinimide and residual MeCN.
-
Check: The filtrate pH should be neutral (pH 6–7).
-
-
Dry the wet cake in a vacuum oven at 45°C for 24 hours with a nitrogen bleed.
-
Yield: Expected 1.45 – 1.55 kg (85–91%).
Process Flow Diagram
Figure 2: Process flow diagram for the large-scale synthesis batch record.
Analytical Controls & Specifications
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
Succinimide: ~1.5 min
-
5-Fluoropyridin-2-ol: ~4.2 min
-
This compound: ~7.8 min
-
Dibromo impurity: ~9.5 min
-
Characterization Data[4][5]
-
Appearance: Off-white to pale yellow crystalline powder.
-
Melting Point: 153–155°C (Lit. values vary, ensure sharp range).
-
1H NMR (400 MHz, DMSO-d6):
- 11.8 (br s, 1H, NH/OH) - Tautomeric exchange
- 7.95 (dd, J = 2.8, 1.5 Hz, 1H, H-6)
- 7.78 (dd, J = 8.2, 2.8 Hz, 1H, H-4)
-
Interpretation: The coupling constants confirm the meta-relationship between H4 and H6, validating the C3 bromination.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Dibromo Impurity (>2%) | Temperature too high during addition; Localized hot spots. | Improve agitation; Reduce addition rate; Lower addition temperature to -5°C. |
| Low Yield (<80%) | Product loss in mother liquor; Incomplete precipitation. | Reduce MeCN volume in next batch; Cool quench slurry to 0°C before filtration. |
| Colored Product (Orange) | Residual Bromine ( | Ensure sufficient Sodium Thiosulfate wash; Recrystallize from Ethanol/Water. |
| Stalled Reaction | Wet solvent (Water deactivates NBS). | Ensure MeCN water content (KF) is <0.1%. |
References
-
BenchChem. this compound | 884494-94-4. Retrieved from
-
PubChem. this compound (Compound). National Library of Medicine. Retrieved from
-
Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine (CN111777549A). (Contextual reference for bromination conditions). Retrieved from
-
Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Information. (Starting material analog properties). Retrieved from
-
Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine Safety Data. (Safety handling for brominated hydroxypyridines). Retrieved from
Sources
Purification of 3-Bromo-5-fluoropyridin-2-OL by column chromatography
An Application Guide to the Chromatographic Purification of 3-Bromo-5-fluoropyridin-2-OL
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a critical heterocyclic building block in medicinal chemistry and drug development, using silica gel column chromatography. The methodology is designed to address the specific physicochemical properties of the target molecule, ensuring high purity and yield. This guide delves into the underlying principles of the separation, offers a step-by-step experimental workflow, and includes a troubleshooting guide to assist researchers in achieving optimal results. The protocols described herein are grounded in established chromatographic theory and validated through practical application, providing a reliable resource for scientists in organic synthesis and pharmaceutical development.
Introduction: The Significance of High-Purity this compound
This compound is a multi-functionalized heterocyclic compound of significant interest in the synthesis of complex pharmaceutical agents. Its structure, featuring bromine and fluorine atoms alongside a hydroxyl group on a pyridine ring, offers multiple reaction sites for diversification in drug discovery programs. Specifically, the bromine atom serves as a key handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of intricate molecular architectures.
The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, reduce yields, and introduce contaminants into the final active pharmaceutical ingredient (API). Synthetic routes, such as the bromination of 5-fluoropyridin-2-ol using N-bromosuccinimide (NBS), can result in a crude mixture containing unreacted starting materials, over-brominated species, and other by-products.[1] Therefore, a robust and efficient purification method is essential. Column chromatography is the technique of choice for this purpose, offering high resolution and scalability.
This document serves as a practical guide, explaining the causality behind the selection of chromatographic parameters to effectively isolate this compound.
Principles of Separation: A Causal Explanation
The successful purification of this compound hinges on exploiting the polarity differences between the target compound and its potential impurities.
-
The Target Molecule: this compound is a polar molecule. Its polarity is primarily due to the hydroxyl (-OH) group, which can engage in hydrogen bonding, and the electronegative fluorine atom and the nitrogen atom within the pyridine ring. The compound exists in a tautomeric equilibrium with its pyridinone form, 3-Bromo-5-fluoropyridin-2(1H)-one, which also contributes to its polar character.
-
The Stationary Phase: Silica gel (SiO₂) is selected as the stationary phase. It is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Polar compounds, like our target molecule, will interact strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, leading to their retention on the column.[2][3]
-
The Mobile Phase: A mobile phase of lower polarity is used to elute compounds from the polar stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is the most effective strategy.
-
Non-Polar Impurities: Will have minimal interaction with the silica gel and will be eluted first with a low-polarity mobile phase (e.g., hexane or petroleum ether).
-
Target Compound: As the polarity of the mobile phase is increased (e.g., by adding ethyl acetate), it will compete more effectively with the analyte for the binding sites on the silica gel, causing the this compound to move down the column and be eluted.
-
Highly Polar Impurities: (e.g., unreacted 5-fluoropyridin-2-ol, which is smaller and more polar) will be retained more strongly on the silica and will elute after the target compound at higher mobile phase polarities.
-
This differential affinity for the stationary and mobile phases is the fundamental principle that allows for the separation of the components in the crude mixture.
Materials and Methods
This section summarizes all necessary reagents and equipment for the successful execution of the purification protocol.
| Category | Item | Specification | Justification/Purpose |
| Stationary Phase | Silica Gel | Standard Grade, 200-300 mesh | Provides a large surface area for effective separation. The mesh size offers a good balance between resolution and flow rate.[4] |
| TLC Plates | Silica gel 60 F₂₅₄ | For monitoring the reaction and column fractions. The F₂₅₄ indicator allows for visualization under UV light. | |
| Solvents | Petroleum Ether (or Hexane) | HPLC Grade | Non-polar component of the mobile phase. |
| Ethyl Acetate | HPLC Grade | Polar component of the mobile phase. | |
| Dichloromethane (DCM) | HPLC Grade | Solvent for dissolving the crude sample. It's a moderately polar solvent that is easily evaporated. | |
| Apparatus | Glass Chromatography Column | Appropriate size (e.g., 40 mm diameter for a 1-5 g scale) | To contain the stationary phase. |
| Separatory Funnel / Reservoir | - | For applying the mobile phase to the column. | |
| Fraction Collector / Test Tubes | - | For collecting the eluted fractions. | |
| Rotary Evaporator | - | For removing solvent from the pooled fractions under reduced pressure.[5] | |
| UV Lamp | 254 nm | For visualizing spots on the TLC plate. | |
| Consumables | Cotton or Glass Wool | - | To plug the bottom of the column. |
| Sand | Washed and dried | To provide a flat, stable top layer for the silica bed. |
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.
Step 1: Thin-Layer Chromatography (TLC) Analysis of Crude Material
Rationale: Before performing the column, it is crucial to determine an appropriate solvent system and identify the spots corresponding to the product and impurities.
-
Dissolve a small amount of the crude material in dichloromethane.
-
Prepare a TLC developing chamber with a mixture of petroleum ether and ethyl acetate (e.g., start with a 4:1 ratio).
-
Spot the dissolved crude material onto a silica TLC plate.
-
Place the plate in the developing chamber and allow the solvent to run up the plate.
-
Visualize the plate under a UV lamp (254 nm). The ideal solvent system will give the product a Retention Factor (Rf) of approximately 0.2-0.3. Adjust the solvent ratio if necessary (increase ethyl acetate for lower Rf, decrease for higher Rf).
Step 2: Column Packing (Wet Slurry Method)
Rationale: The wet slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for achieving good separation.
-
Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether). Use approximately 50-100 g of silica per gram of crude material.
-
With the column stopcock open, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to encourage even packing.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.
Step 3: Sample Loading
Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp, well-resolved peaks during elution.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column, creating a uniform layer.
Step 4: Elution and Fraction Collection
Rationale: A gradient elution ensures that compounds of varying polarities are separated effectively.
-
Begin eluting with the low-polarity solvent system determined by TLC (e.g., 10% ethyl acetate in petroleum ether).
-
Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase as outlined in the table below. This can be done in a stepwise manner.
-
Monitor the collected fractions by TLC. Spot every few tubes on a TLC plate to track the elution of the product.
-
Once the desired product begins to elute, collect all fractions containing it. Continue elution until the product is no longer detected by TLC.
| Step | Solvent System (Ethyl Acetate in Petroleum Ether) | Volume (approx.) | Purpose |
| 1 | 5-10% | 2-3 Column Volumes | Elute non-polar impurities. |
| 2 | 15-25% | 5-10 Column Volumes | Elute the target compound. |
| 3 | 30-50% | 2-3 Column Volumes | Elute more polar impurities. |
Step 5: Product Isolation
-
Combine all fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Determine the weight and yield of the purified product and confirm its purity using analytical methods such as NMR or HPLC.[5]
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the column chromatography process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Column was packed unevenly.- Sample band was too diffuse.- Incorrect solvent system. | - Repack the column using the wet slurry method, ensuring no air bubbles.- Load the sample in a minimal volume of solvent (dry loading is best).- Re-optimize the mobile phase using TLC. A shallower gradient may be required. |
| Product Elutes Too Quickly (Low Retention) | - Mobile phase is too polar. | - Start with a lower concentration of the polar solvent (ethyl acetate). |
| Product Does Not Elute | - Mobile phase is not polar enough.- Compound may have poor solubility in the mobile phase. | - Gradually increase the polarity of the mobile phase.- If necessary, a stronger polar solvent like methanol can be added in small percentages (1-2%) to the eluent. |
| Cracked or Channeling Silica Bed | - Column ran dry.- Drastic change in solvent polarity causing heat generation. | - Always keep the solvent level above the silica bed.- Use a gradual gradient; avoid switching directly from a non-polar to a highly polar solvent. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound by silica gel column chromatography. By understanding the chemical principles governing the separation and adhering to the detailed steps for column preparation, sample loading, and gradient elution, researchers can consistently obtain this valuable intermediate in high purity. The provided troubleshooting guide serves as a practical resource to overcome common chromatographic challenges, ensuring the successful isolation of the target compound for downstream applications in drug discovery and development.
References
-
El-Gamal, M. I., et al. (2021). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-5-(trifluoromethyl)pyridine-2-ol Supplier China. Retrieved from [Link]
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Organic Syntheses. (2019). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
- Google Patents. (2022). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
-
LCGC International - Chromatography Online. (2004). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Retrieved from [Link]
Sources
- 1. ijssst.info [ijssst.info]
- 2. waters.com [waters.com]
- 3. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Note and Protocol for the Recrystallization of 3-Bromo-5-fluoropyridin-2-ol
Abstract
This document provides a comprehensive guide to the purification of 3-Bromo-5-fluoropyridin-2-ol via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this application note details the underlying principles, a step-by-step protocol, and critical troubleshooting advice. The protocol is designed to be a self-validating system, emphasizing scientific integrity and causality behind experimental choices to ensure the consistent attainment of high-purity material suitable for downstream applications.
Introduction: The Significance of Purifying this compound
This compound, a multifunctional heterocyclic compound, is a pivotal building block in medicinal chemistry and materials science.[1] Its structural features, including a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a pyridin-2-ol moiety, make it a valuable precursor for a range of complex molecular targets.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, decreased yields, and complications in subsequent synthetic steps.
This compound exists in a tautomeric equilibrium with its pyridinone form, 3-Bromo-5-fluoropyridin-2(1H)-one.[1] This characteristic can influence its solubility and crystallization behavior. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3][4][5][6] The process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2][7] By carefully selecting a solvent in which this compound is highly soluble at an elevated temperature and poorly soluble at a lower temperature, a significant purification can be achieved.[2][7]
This guide provides a detailed protocol for the recrystallization of this compound, developed from first principles and best practices for halogenated aromatic compounds.
Physicochemical Properties and Safety Considerations
A thorough understanding of the material's properties and associated hazards is crucial before commencing any experimental work.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in methanol and dichloromethane | [1] |
Safety and Handling
-
Hazard Classification (Anticipated): Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Handling: Avoid creating dust.[11][12] Wash hands thoroughly after handling.[9][10]
-
First Aid:
Recrystallization Protocol
This protocol is based on the principle of single-solvent recrystallization. A solvent screening is the first crucial step to identify the optimal solvent for your specific batch of crude material.
Materials and Equipment
-
Crude this compound
-
Anhydrous Methanol (ACS Grade or higher)
-
Anhydrous Ethanol (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatulas and weighing paper
-
Ice bath
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure
Step 1: Solvent Selection (Screening)
The ideal solvent will dissolve the compound when hot but not at room temperature.[7][13] Given its known solubility, methanol is a primary candidate. An ethanol/water or methanol/hexanes mixture could also be effective.
-
Place ~20 mg of crude this compound into a small test tube.
-
Add the chosen solvent (e.g., methanol) dropwise at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should fully dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
Step 2: Dissolution of the Crude Solid
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
In a separate flask, heat your chosen solvent (e.g., methanol) to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating.[2] Add just enough solvent to completely dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.
Step 3: Decolorization (if necessary)
If the hot solution is colored, this indicates the presence of impurities.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Reheat the solution to boiling for 5-10 minutes. The carbon will adsorb the colored impurities.[13]
Step 4: Hot Gravity Filtration
This step removes insoluble impurities and activated carbon.
-
Place a piece of fluted filter paper in a glass funnel.
-
Place the funnel over a clean Erlenmeyer flask.
-
Preheat the funnel and receiving flask by pouring a small amount of boiling solvent through them. This prevents premature crystallization in the funnel.
-
Quickly and carefully pour the hot solution through the fluted filter paper.
Step 5: Crystallization
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance.[3][13] Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Step 6: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and swirl the crystalline mixture (slurry) to suspend the crystals.
-
Quickly pour the slurry into the center of the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Keep the vacuum on to pull air through the crystals, helping to dry them.
Step 7: Drying
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a vacuum oven at a mild temperature or by leaving them under high vacuum for several hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of a more polar solvent (if using a mixed solvent system) or a different solvent altogether. Allow for slower cooling. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration of the solute. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Optimize the solvent volume in a small-scale trial. Ensure the wash solvent is thoroughly chilled. Ensure the filtration apparatus is properly pre-heated. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon. Ensure the carbon is thoroughly mixed with the hot solution before filtration. |
Conclusion
This application note provides a robust and detailed protocol for the purification of this compound by recrystallization. By understanding the principles behind each step and adhering to the outlined safety and procedural guidelines, researchers can consistently obtain high-purity material, thereby ensuring the integrity and success of subsequent research and development activities.
References
-
PubChem. (n.d.). 3-Bromo-2,5-difluoropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]
- Google Patents. (n.d.). US2769815A - Replacement of bromine by chlorine in aromatic compounds.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Thieme. (n.d.). 1.8. Replacement of Chlorine and Bromine by Fluorine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
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Application Notes and Protocols for the Biological Screening of 3-Bromo-5-fluoropyridin-2-ol Derivatives
Introduction: The Emerging Potential of the Pyridin-2-one Scaffold
The pyridin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical properties, enhancing its potential for targeted therapeutic intervention. The subject of this guide, 3-Bromo-5-fluoropyridin-2-ol, represents a particularly promising starting point for novel drug discovery. It exists in tautomeric equilibrium with its 3-bromo-5-fluoro-pyridin-2(1H)-one form and offers multiple sites for chemical modification.[3] The presence of a bromine atom facilitates cross-coupling reactions for the introduction of various moieties, while the fluorine atom can improve metabolic stability and binding affinity.[3] This application note provides a comprehensive, tiered strategy for the biological screening of novel derivatives synthesized from this scaffold, with a focus on identifying potential anticancer and antimicrobial agents.
Our screening cascade is designed to first establish a baseline of cytotoxic activity against a representative cancer cell line. Subsequently, active compounds are funneled into more specific secondary assays to elucidate potential mechanisms of action, such as kinase inhibition, or to explore alternative therapeutic applications like antimicrobial activity. This structured approach ensures a cost-effective and scientifically rigorous evaluation of new chemical entities.
Tier 1: Primary Screening - General Cytotoxicity
The initial step in evaluating the therapeutic potential of novel this compound derivatives is to assess their general cytotoxicity. This provides a fundamental measure of their biological activity and is crucial for determining the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, relying on the metabolic activity of viable cells.
Principle of the MTT Assay
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. A decrease in signal compared to untreated controls indicates a reduction in cell viability.
Experimental Protocol: MTT Cell Viability Assay
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa - cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well cell culture plates
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the test compounds) and a positive control (e.g., Doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Return the plate to the incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying cytotoxicity. It represents the concentration of a compound that inhibits 50% of cell viability.[4]
-
Normalization of Data: Convert the raw absorbance data to percentage viability relative to the vehicle-treated control wells (representing 100% viability).[5]
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.[5]
-
IC₅₀ Calculation: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value. This can be performed using software such as GraphPad Prism.[6]
Compounds exhibiting significant cytotoxicity (e.g., IC₅₀ < 20 µM) are considered candidates for further investigation in secondary assays.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against HeLa Cells
| Compound ID | Description | IC₅₀ (µM) |
| BFP-001 | Parent Scaffold | > 100 |
| BFP-002 | Phenyl-substituted derivative | 15.2 |
| BFP-003 | Heterocycle-substituted derivative | 5.8 |
| BFP-004 | Aliphatic chain derivative | 89.4 |
| Doxorubicin | Positive Control | 0.5 |
Tier 2: Secondary Screening - Elucidating Mechanism of Action
Based on the established propensity for pyridinone-containing compounds to act as kinase inhibitors, a logical next step for cytotoxic derivatives is to screen them against a panel of relevant kinases.[2] PIM-1 and Src kinases are frequently implicated in cancer cell proliferation and survival, making them excellent targets for this secondary screen.[7]
Workflow for Secondary Screening
Caption: Tiered screening workflow for this compound derivatives.
Protocol 2A: PIM-1 Kinase Inhibition Assay (Bioluminescence-Based)
This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production signifies kinase inhibition.
Materials and Reagents:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds and a known PIM-1 inhibitor (e.g., SGI-1776)
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of PIM-1 kinase, substrate, ATP, and test compounds in kinase assay buffer at the desired concentrations.
-
Kinase Reaction:
-
To the wells of a white 96-well plate, add 5 µL of the test compound solution.
-
Add 10 µL of the PIM-1 kinase solution.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for another 30-45 minutes.[7][8]
-
-
Signal Measurement: Read the luminescence using a microplate reader.
Protocol 2B: Src Kinase Inhibition Assay
A similar ADP-Glo™ based protocol can be employed for assessing Src kinase inhibition.[9]
Materials and Reagents:
-
Recombinant human c-Src kinase
-
Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Src Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds and a known Src inhibitor (e.g., Dasatinib)[10]
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine 1 µL of the test inhibitor, 2 µL of Src enzyme, and 2 µL of the substrate/ATP mix.[9]
-
Incubation: Incubate at room temperature for 60 minutes.[9]
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[9]
-
Luminescence Reading: Record the luminescent signal.
Data Analysis for Kinase Assays
-
Calculate Percent Inhibition:
-
% Inhibition = 100 x (1 - [(Luminescence of test well - Luminescence of background) / (Luminescence of no inhibitor control - Luminescence of background)])
-
-
Determine IC₅₀: Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to calculate the IC₅₀ value.
Table 2: Hypothetical Kinase Inhibition Data for Selected Derivatives
| Compound ID | PIM-1 IC₅₀ (µM) | Src IC₅₀ (µM) |
| BFP-002 | 8.5 | 25.1 |
| BFP-003 | 0.9 | 1.2 |
| SGI-1776 | 0.05 | - |
| Dasatinib | - | 0.001 |
Tier 2: Secondary Screening - Antimicrobial Activity
Compounds that exhibit low or no cytotoxicity in the primary screen are excellent candidates for antimicrobial testing. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Protocol: Broth Microdilution for MIC Determination
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From an overnight culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the second to last column. The last column will serve as a growth control (no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
-
Data Interpretation
The MIC value is reported in µg/mL. Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires comparison to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15] For novel compounds, these breakpoints are not yet established, so the raw MIC value is the primary data point of interest.
Table 3: Hypothetical MIC Data for Selected Derivatives
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| BFP-001 | 64 | >128 |
| BFP-004 | 8 | 32 |
| Gentamicin | 0.5 | 1 |
Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the initial biological characterization of novel this compound derivatives. By employing a tiered screening approach, researchers can efficiently identify compounds with promising cytotoxic, kinase inhibitory, or antimicrobial activities. Positive "hits" from these assays warrant further investigation, including screening against broader panels of cancer cell lines or microbial strains, secondary mechanism-of-action studies, and eventually, in vivo efficacy and toxicity studies. The versatility of the this compound scaffold, combined with this structured screening paradigm, provides a powerful platform for the discovery of next-generation therapeutic agents.
References
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Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Kinase assays | BMG LABTECH. (n.d.). Retrieved January 29, 2026, from [Link]
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Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved January 29, 2026, from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). Retrieved January 29, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (n.d.). Retrieved January 29, 2026, from [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 29, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (n.d.). Retrieved January 29, 2026, from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.). Retrieved January 29, 2026, from [Link]
-
SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved January 29, 2026, from [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
How can I calculate IC50 for a cytotoxic substance? - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]
- WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents. (n.d.).
-
Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay - Sartorius. (n.d.). Retrieved January 29, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 29, 2026, from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.). Retrieved January 29, 2026, from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (n.d.). Retrieved January 29, 2026, from [Link]
-
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
-
A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). Retrieved January 29, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (n.d.). Retrieved January 29, 2026, from [Link]
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (n.d.). Retrieved January 29, 2026, from [Link]
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Advances in Bioluminescence Imaging of Live Animal Models - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
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(PDF) Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]
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Application Notes and Protocols for 3-Bromo-5-fluoropyridin-2-OL in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Halogenated Pyridinols in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity. These initial "hits" are then optimized into potent drug candidates through chemical elaboration. The nitrogen-bearing heterocycle, pyridine, is a cornerstone scaffold in medicinal chemistry, found in thousands of clinically important drug molecules.[2] Its tautomer, pyridin-2-ol, is particularly valuable as it acts as a peptidomimetic, capable of forming crucial hydrogen bond interactions, often with the hinge region of kinases.[3][4]
This guide focuses on a specific, strategically functionalized fragment: 3-Bromo-5-fluoropyridin-2-ol . The deliberate placement of two different halogens on the pyridinol core is not arbitrary; it provides a sophisticated tool for drug discovery. The fluorine atom can enhance binding affinity, improve metabolic stability, and alter pharmacokinetic profiles, while the bromine atom serves as a versatile synthetic handle for subsequent fragment elaboration via cross-coupling reactions.[5] This dual-functionality makes this compound an exemplary fragment for initiating an FBDD campaign against a wide range of biological targets.
Physicochemical Profile and Rationale for Use
A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three" to ensure both binding potential and developability. This compound is an excellent candidate, as summarized below.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₅H₃BrFNO | - |
| Molecular Weight | 191.99 g/mol [6] | Complies with the "Rule of Three" (MW < 300), ensuring higher ligand efficiency. |
| XlogP (predicted) | 0.9[7] | Indicates good solubility, a critical factor for reliable screening and favorable ADME properties. |
| Hydrogen Bond Donors | 1 | Allows for key interactions with protein targets to establish binding. |
| Hydrogen Bond Acceptors | 2 | Provides additional points for target recognition and binding. |
| Tautomerism | Pyridin-2-ol / Pyridin-2-one | The pyridin-2-one tautomer is a well-established peptidomimetic, crucial for mimicking backbone interactions.[4] |
The strategic placement of the halogens provides distinct advantages:
-
Fluorine at C5: This modification can increase binding affinity through favorable electrostatic interactions and can block a potential site of metabolism, enhancing the compound's stability.
-
Bromine at C3: The bromine atom acts as a key vector for chemical elaboration. It is an ideal handle for well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic growth of the fragment into the target's binding pocket.[5]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the integration of this compound into a typical FBDD campaign.
Overall FBDD Workflow
The diagram below illustrates the logical flow of an FBDD project starting from fragment screening through to lead optimization.
Caption: High-level workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for detecting and quantifying biomolecular interactions in real-time. It is highly sensitive and provides valuable kinetic data (kₐ, kₔ) and affinity (K₋).
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity.
Methodology:
-
Immobilization of Target Protein:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Causality: Amine coupling is a robust and common method for creating a stable, covalent linkage between the protein and the sensor surface. The goal is to achieve an immobilization level that will yield a signal of ~100-200 Response Units (RU) upon fragment binding.
-
-
Fragment Binding Analysis:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). Concentrations typically range from 1 µM to 500 µM.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
Use a contact time of 60-120 seconds and a dissociation time of 120-240 seconds.
-
Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), ensuring the protein's activity is not compromised.
-
Causality: A wide concentration range is necessary to accurately determine the K₋ of a weak-binding fragment. The reference cell is critical for obtaining clean, interpretable data.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and a buffer blank.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K₋). A K₋ in the high µM to low mM range is expected for a primary fragment hit.
-
Protocol 2: Hit Confirmation using Ligand-Observed NMR Spectroscopy
NMR spectroscopy is a cornerstone of FBDD, providing direct evidence of binding and information about the fragment's solution behavior.[8][9] Ligand-observed experiments like saturation transfer difference (STD) are particularly effective.
Objective: To confirm the binding of this compound to the target protein in solution.
Methodology:
-
Sample Preparation:
-
Prepare a sample of the target protein (10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Prepare a stock of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Add the fragment to the protein sample to a final concentration of 100-500 µM (a 10-50 fold excess).
-
Causality: A high ligand-to-protein ratio is required for ligand-observed experiments to ensure that a detectable fraction of the ligand is bound at any given time.[10]
-
-
NMR Data Acquisition (STD-NMR):
-
Acquire a standard 1D ¹H NMR spectrum of the fragment in the presence of the protein to serve as a reference.
-
Set up the STD experiment. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm, where no ligand signals are present) and a reference spectrum where the saturation frequency is far from any protein or ligand signals (e.g., 40 ppm).
-
The saturation is transferred via spin diffusion to protons of the protein that are in close contact with the bound ligand.
-
Causality: If the fragment binds, it will receive saturation from the protein. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the STD spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum (protein saturated) from the off-resonance spectrum (reference).
-
The resulting difference spectrum will only show signals from the protons of the fragment that made close contact with the protein.
-
The presence of signals in the STD difference spectrum is direct proof of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a co-crystal structure of the fragment bound to the target is the gold standard in FBDD. It provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-guided optimization.
Objective: To determine the three-dimensional structure of this compound in complex with the target protein.
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) with the target protein pre-incubated with a 2-5 fold molar excess of this compound.
-
Soaking: Grow apo-crystals of the target protein first. Prepare a cryo-protectant solution containing 1-5 mM of the fragment and soak the apo-crystals in this solution for a period ranging from minutes to hours.
-
Causality: Soaking is often faster and more successful if apo-crystals are readily available. However, co-crystallization may be necessary if fragment binding induces a conformational change that would shatter existing crystals.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Causality: The bromine atom is particularly useful here. Its high electron density makes it a strong X-ray scatterer, often appearing as a distinct peak in the electron density map, which can greatly aid in correctly placing and orienting the fragment.
-
From Hit to Lead: Strategies for Fragment Elaboration
Once the binding mode of this compound is confirmed, the bromine atom at the C3 position becomes the primary anchor point for chemical elaboration. The goal is to extend the fragment into adjacent pockets of the binding site to form new, favorable interactions and increase potency.
Caption: Elaboration of the fragment hit using bromine as a synthetic handle.
A common and highly effective strategy is the Suzuki cross-coupling reaction.
Example Protocol: Suzuki Coupling for Fragment Elaboration
-
To a mixture of this compound (1 equivalent), a suitable boronic acid or ester (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a reaction vessel, add a solvent mixture (e.g., Dioxane/Water).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
This modular approach allows for the rapid synthesis of a small library of analogues where the new substituent can be systematically varied to probe the adjacent binding pocket and optimize interactions, ultimately transforming a millimolar fragment hit into a nanomolar lead compound.[11][12]
References
-
Barelier, S., et al. (2021). Fragment Linking Strategies for Structure-Based Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 40786905. Available from: [Link]
-
Pellecchia, M., et al. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available from: [Link]
-
Kaur, M., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]
-
de Souza, T. A., et al. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available from: [Link]
-
Barelier, S., et al. (2020). Fragment Linking Strategies for Structure-Based Drug Design. PubMed. Available from: [Link]
-
Bruker. Fragment screening by ligand observed nmr. Available from: [Link]
-
PubChemLite. This compound (C5H3BrFNO). Available from: [Link]
-
Inesi, A., et al. (2019). Emerging Opportunities To Manipulate Metal Trafficking for Therapeutic Benefit. Inorganic Chemistry. Available from: [Link]
-
Ceccon, A., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available from: [Link]
- Google Patents. WO2014010990A1 - Novel pyridine derivatives and method for preparation of intermediate compound for producing sulfonylurea herbicides using the same.
-
Chemistry World. (2025). This fragment-based drug discovery library is designed to be sociable. Available from: [Link]
-
Asynt. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Available from: [Link]
-
ChemRxiv. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link]
-
Royal Society of Chemistry. RSC Advances. Available from: [Link]
-
ResearchGate. (2025). (PDF) Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents †. Available from: [Link]
-
Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available from: [Link]
-
Cambridge Healthtech Institute. Fragment Based Drug Discovery. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Szymański, M. P., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. AMB Express. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-fluoropyridin-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoropyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic workflows. As a key intermediate in the development of novel therapeutics, such as TRK (Tropomyosin receptor kinase) inhibitors, achieving high purity and yield is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I fix this?
Low yield is a common issue that can stem from several factors, from reaction setup to final workup. The key is a systematic diagnosis.
Causality Analysis:
-
Incomplete Reaction: The primary cause of low conversion is often insufficient reaction time or inadequate temperature control. The electrophilic bromination of 5-fluoropyridin-2-ol requires careful management to proceed to completion without generating excessive byproducts.
-
Over-Bromination: The most significant competing reaction is the formation of a dibrominated species. The pyridine ring, activated by the hydroxyl group, can undergo a second bromination if the reaction conditions are too harsh or if an excess of the brominating agent is present.
-
Product Degradation: Although generally stable, the product can be susceptible to degradation under overly acidic or basic conditions during workup, especially at elevated temperatures.
-
Mechanical Loss: Significant product loss can occur during the extraction and purification phases, particularly if the product has partial solubility in the aqueous phase or if the incorrect purification method is chosen.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
Question 2: I'm observing a significant impurity with a mass of ~270 g/mol in my LCMS analysis. What is it and how do I prevent its formation?
This impurity is almost certainly the dibrominated byproduct, 3,x-dibromo-5-fluoropyridin-2-ol.
Mechanism of Formation:
The desired product, this compound, still possesses an activated pyridine ring. The electron-donating nature of the hydroxyl group (-OH) makes the ring susceptible to a second electrophilic attack by bromine. This is especially prevalent under conditions of high local concentration of the brominating agent or at elevated temperatures.
Prevention Strategies:
Control over reaction parameters is critical to ensure mono-bromination is the overwhelmingly favored pathway.
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| Temperature | 0°C to Room Temp | -5°C to 0°C | Reduces the rate of the second bromination, which has a higher activation energy. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | N-Bromosuccinimide (NBS) | NBS is a solid, allowing for controlled portion-wise addition, preventing localized excess.[1] |
| Stoichiometry | 1.0 - 1.1 equivalents | 1.0 equivalents | Prevents excess brominating agent from being available for a second reaction. |
| Addition Method | Single portion | Portion-wise or slow drip | Maintains a low concentration of the brominating agent throughout the reaction. |
| Solvent | Acetonitrile, DMF | Sulfuric Acid | Using a strong acid like H₂SO₄ can protonate the pyridine nitrogen, deactivating the ring towards excessive electrophilic substitution.[1] |
Detailed Protocol for Minimizing Dibromination:
-
Dissolve 5-fluoropyridin-2-ol (1.0 eq) in concentrated sulfuric acid at -5°C.
-
Add N-Bromosuccinimide (1.0 eq) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LCMS every 30 minutes.
-
Upon consumption of the starting material, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Question 3: My NMR spectrum is complex. How does tautomerism affect the characterization of this compound?
Like most 2-hydroxypyridines, your compound exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form.[1] This is a crucial concept to grasp as it directly impacts spectral data and subsequent reactivity.
Caption: Tautomeric equilibrium of the target compound.
Impact on Characterization:
-
¹H NMR: You may observe two distinct sets of signals for the aromatic protons and the N-H/O-H protons, corresponding to each tautomer. The ratio of these signals can change depending on the solvent, concentration, and temperature. The pyridinone form will typically show an N-H proton signal, while the pyridinol form will show an O-H signal.
-
¹³C NMR: Similarly, two sets of carbon signals may be present. The carbonyl carbon of the pyridinone tautomer is a key diagnostic peak, typically appearing in the 160-180 ppm range.
-
Reactivity: The presence of two tautomers means the molecule has two reactive sites for subsequent reactions like alkylation. Reaction with an alkyl halide could lead to O-alkylation (forming a 2-alkoxypyridine) or N-alkylation (forming an N-alkyl-pyridinone), depending on the reaction conditions (base, solvent, counter-ion).
II. Frequently Asked Questions (FAQs)
Q: What is the guiding principle for achieving regioselective bromination at the C-3 position?
A: The regioselectivity is a result of the combined electronic effects of the hydroxyl (-OH) and fluoro (-F) substituents on the pyridine ring.
-
-OH Group (as pyridinone): The pyridin-2-ol tautomerizes to the more stable pyridin-2(1H)-one. In this form, the amide-like nitrogen and carbonyl group strongly influence the ring's electronics. The system behaves like an enamine, making the C-3 and C-5 positions electron-rich and thus susceptible to electrophilic attack.
-
-F Group: The fluorine atom is an electron-withdrawing group via induction, which deactivates the ring. However, it is also a weak ortho-, para-director via resonance.
-
Combined Effect: The powerful activating and directing effect of the pyridinone system to the C-3 and C-5 positions dominates. Since the C-5 position is already occupied by fluorine, the electrophilic bromine is directed almost exclusively to the C-3 position.
Q: What are the best practices for storing the starting material, 5-fluoropyridin-2-ol, to ensure successful synthesis?
A: The purity of your starting material is critical. 5-fluoropyridin-2-ol can be hygroscopic and may degrade over time if not stored properly.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light.
-
Purity Check: Before use, always check the purity by NMR or melting point. Impurities can interfere with the bromination reaction, leading to unexpected side products and lower yields. If necessary, recrystallize the starting material from a suitable solvent like ethanol/water or toluene.
Q: Can I use liquid bromine instead of N-Bromosuccinimide (NBS)?
A: Yes, liquid bromine (Br₂) can be used, but it presents greater challenges in handling and control.[2]
-
Handling: Liquid bromine is highly corrosive, toxic, and volatile. It requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Control: As a liquid, its addition can be harder to control precisely compared to the portion-wise addition of solid NBS. This can lead to a higher risk of localized excess and subsequent over-bromination.
-
Recommendation: For laboratory-scale synthesis where control and safety are priorities, NBS is the superior reagent . For large-scale industrial processes, liquid bromine might be considered for cost reasons, but this requires specialized equipment for controlled dosing.[2]
Q: After quenching the reaction, my product seems to be partially soluble in water. How can I maximize recovery during extraction?
A: The hydroxyl/pyridinone functionality can impart some water solubility. To maximize recovery from the aqueous phase during workup:
-
Adjust pH: Ensure the aqueous layer is neutralized to a pH of ~7. The product is least soluble at its isoelectric point.
-
Salt Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane or ethyl acetate) rather than a single large-volume extraction. This is significantly more efficient at recovering the dissolved product.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Sources
Technical Support Center: 3-Bromo-5-fluoropyridin-2-ol Synthesis
Ticket ID: #SYN-3B5F-OPT Subject: Yield Optimization & Process Stabilization for 3-Bromo-5-fluoropyridin-2-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Core Directive
User Issue: Inconsistent yields and purification losses during the synthesis of This compound (CAS: 884494-94-4). Root Cause Analysis: The primary failure points are regiocontrol (competition between C3 and C6 bromination) and isolation efficiency (due to the compound's amphoteric nature and tautomeric equilibrium).
The Solution:
This guide transitions your workflow from "standard bromination" to a controlled electrophilic substitution using N-Bromosuccinimide (NBS) in Acetonitrile (MeCN). This method offers superior regioselectivity over elemental bromine (
Technical Deep Dive: The Chemistry of Control
To improve yield, you must master the equilibrium. This molecule does not exist statically as "pyridin-2-ol"; it exists in a tautomeric equilibrium heavily favoring the 2-pyridone form in solution.
Tautomerism & Regioselectivity
The reaction is an Electrophilic Aromatic Substitution (
-
The Director: The carbonyl oxygen at C2 is an ortho, para-director.
-
The Blocker: The Fluorine at C5 is an ortho, para-director, but it deactivates the ring inductively.
-
The Target (C3): This position is ortho to the activating carbonyl and meta to the deactivating fluorine. It is electronically the most enriched site.
-
The Risk (C6): While less favorable, uncontrolled conditions (high temp, strong Lewis acids) can lead to C6 bromination or 3,6-dibromination.
Why NBS?
Using
Mechanism & Pathway Diagram[1]
Figure 1: Mechanistic pathway highlighting the critical tautomeric shift and the risk of over-bromination.
Optimized Experimental Protocol
Reagents:
-
Starting Material: 5-Fluoropyridin-2-ol (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) (anhydrous preferred)
-
Catalyst (Optional): 1-5 mol% Acetic Acid (accelerates proton transfer)
Step-by-Step Workflow
-
Dissolution: Charge 5-Fluoropyridin-2-ol into MeCN (10 mL/g). Stir at Room Temperature (RT) until fully suspended/dissolved.
-
Note: MeCN is chosen because the byproduct (succinimide) is soluble in it, while the product often precipitates upon cooling or concentration.
-
-
Controlled Addition: Add NBS portion-wise over 30 minutes at 0°C to 5°C .
-
Critical: Do not dump NBS all at once. An exotherm can ruin regioselectivity.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by HPLC/TLC.
-
Endpoint: Look for <2% starting material. If stalled, add 0.1 eq NBS.
-
-
Quench & Isolation (The Yield Maker):
-
Concentrate the reaction mixture to ~30% volume.
-
Add cold water (equal volume to original solvent).
-
pH Adjustment: Adjust pH to ~6–7 using sat.
or dilute HCl. -
Why? The product is amphoteric. At pH < 2 (protonated) or pH > 9 (deprotonated salt), it stays in water. You need the neutral species to precipitate.
-
-
Purification: Filter the solid. Wash with cold water and cold hexanes. Recrystallize from Ethanol/Water if purity is <98%.
Process Flow Diagram
Figure 2: Optimized workflow emphasizing the critical pH adjustment step for maximum recovery.
Troubleshooting & FAQs
Q1: I am seeing a "doublet of doublets" in the NMR at the wrong shift. Is this the C6 isomer?
Diagnosis: Likely yes, or the 3,5-dibromo impurity.
-
Target Product (3-Bromo-5-fluoro): You should see two aromatic protons. H4 (dd) and H6 (d). H4 will show coupling to F5 and H6.
-
Impurity (3,6-Dibromo): If C6 is brominated, the H6 signal disappears.
-
Fix: Lower your reaction temperature to 0°C. If using
, switch to NBS immediately.
Q2: My reaction conversion is high, but I recover very little solid. Where is it?
Diagnosis: It is likely trapped in the aqueous mother liquor due to incorrect pH.
-
The Science: this compound has a pKa ~8 (phenol-like) and can be protonated at the nitrogen (pKa ~0.5).
-
The Fix: Check the pH of your filtrate. If it is acidic (from HBr byproduct), neutralize it carefully to pH 6–7. The solid will crash out.
Q3: Can I use DMF instead of Acetonitrile?
Answer: Yes, but be careful.
-
Pros: Better solubility for starting material.
-
Cons: DMF is hard to remove. You cannot concentrate it easily. You must pour the reaction into a large excess of water to precipitate the product. This often traps impurities. MeCN is superior for ease of workup.
Data Comparison: Reagent Selection
| Feature | NBS (Recommended) | Bromine ( |
| Active Species | Low conc. | High conc. |
| Regioselectivity | High (C3 favored) | Moderate (Risk of C3/C6 mix) |
| Byproducts | Succinimide (Water soluble) | HBr (Strong acid, affects pH) |
| Yield (Typical) | 85–92% | 60–75% |
References
-
BenchChem. (n.d.). This compound Synthesis and Properties. Retrieved from
- Merck Sharp & Dohme Corp. (2008). Patent WO2008076562: Synthesis of Fluorinated Pyridines.
-
Sigma-Aldrich. (n.d.).[1] Product Specification: this compound. Retrieved from
-
Wengryniuk, S. E., et al. (2013).[2] Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(4), 792–795.[2] [Link]
-
El Alaoui, N., & Amsharov, K. Y. (2025).[3] Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications. [Link][4]
Sources
- 1. 3-Amino-5-bromo-2-fluoropyridine 97 884495-22-1 [sigmaaldrich.com]
- 2. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Bromo-5-fluoropyridin-2-ol
This guide serves as a specialized technical support resource for the purification of 3-Bromo-5-fluoropyridin-2-ol (CAS: 884494-94-4). It is designed for organic chemists and process engineers encountering specific purity challenges during synthesis.
Status: Operational Scope: Impurity Profiling, Troubleshooting, Purification Protocols Target Compound: this compound (Tautomer: 3-Bromo-5-fluoro-2-pyridone)
The Molecule & The "Tautomer Trap"
Before attempting purification, you must understand the behavior of your molecule in solution versus solid state.
The Issue: Researchers often believe they have a mixture of products because NMR signals appear "split" or shifted unexpectedly. The Reality: This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.
-
Solid State: Predominantly exists as the 2-pyridone dimer (hydrogen-bonded network).
-
Solution: Solvent-dependent. In non-polar solvents (CHCl₃), the enol form may appear; in polar solvents (DMSO, MeOH), the keto form dominates.
Diagnostic Tip: Do not mistake tautomers for impurities. Confirm purity using HPLC (where the equilibrium is fast relative to the timescale) or run NMR in a highly polar solvent like DMSO-d6 to force the population into the pyridone form.
Impurity Profiling: Know Your Enemy
The synthesis of this compound (typically via bromination of 5-fluoropyridin-2-ol using NBS or Br₂) generates a specific set of impurities.
| Impurity Type | Likely Identity | Origin | Solubility Characteristics |
| Starting Material (SM) | 5-Fluoropyridin-2-ol | Incomplete reaction | High water solubility; soluble in EtOH. |
| Over-Brominated | 3,X-Dibromo-5-fluoropyridin-2-ol | Excess brominating agent | Lower polarity; soluble in DCM/EtOAc. |
| Regioisomer | 6-Bromo-5-fluoropyridin-2-ol | Lack of regiocontrol | Very similar to product; requires chromatography. |
| Inorganic/Organic Salts | Succinimide / Bromide salts | NBS byproduct / Neutralization | Water soluble. |
| "Tars" | Oxidative Oligomers | Radical side reactions | Insoluble in Ether; often dark orange/brown. |
Decision Logic: Purification Workflow
Use this logic flow to determine the correct protocol for your crude material.
Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state of the crude isolate.
Technical Protocols
Protocol A: The "Quick Clean" (Trituration)
Best for: Removing surface impurities, colored oxidation products, and trace starting material from a solid crude.
-
Dry the Crude: Ensure the crude solid is completely dry. Moisture interferes with trituration.
-
Solvent Selection: Use Dichloromethane (DCM) or Diethyl Ether .
-
Rationale: The target pyridone is highly polar and poorly soluble in non-polar/moderately polar solvents like Ether or cold DCM. Many organic impurities (over-brominated species) are more soluble in these.
-
-
Procedure:
-
Add cold DCM (5 mL per gram of solid) to the crude.
-
Sonicate for 5-10 minutes.
-
Filter the suspension using a sintered glass funnel.
-
The Solid is your Product. The filtrate contains the impurities.
-
Wash the cake with Hexanes to remove residual DCM.
-
Protocol B: The "Deep Clean" (Recrystallization)
Best for: Final polishing to >99% purity and removing inorganic salts.
-
Solvent System: Ethanol/Water (9:1) or Acetonitrile .
-
Note: 2-pyridones have high lattice energy. You need a polar protic solvent or high-dielectric aprotic solvent to break the crystal lattice.
-
-
Procedure:
-
Dissolve the crude solid in boiling Ethanol (minimum volume).
-
If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
Add warm Water dropwise until persistent turbidity is just observed (if using EtOH/Water).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Causality: Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable crystal lattice of the 3-bromo-5-fluoro-2-pyridone to exclude the slightly different shapes of the impurities.
-
Protocol C: The "Rescue" (Flash Chromatography)
Best for: Oily crudes or separating regioisomers (e.g., 6-bromo vs 3-bromo).
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase:
-
Start: 100% Dichloromethane (DCM).
-
Gradient: 0% to 10% Methanol in DCM.
-
Modifier: Add 0.5% Acetic Acid if peak tailing is observed (suppresses ionization of the OH group).
-
-
Loading: Dry load on Celite or Silica. Do not attempt liquid loading with DMSO/DMF as it ruins separation resolution.
Troubleshooting & FAQs
Q: My product is a dark orange solid, but the literature says it should be white/off-white. How do I fix this? A: The color comes from trace oxidative oligomers (pyridinium salts).
-
Fix: Perform Protocol A (Trituration) with Acetone or Ether. If that fails, dissolve in MeOH and treat with activated charcoal. The color bodies are usually high-molecular-weight and adsorb well to carbon.
Q: I see a small impurity peak at ~7.8 ppm in NMR that won't go away with recrystallization. A: This is likely the 5-fluoropyridin-2-ol starting material.
-
Reason: It has very similar solubility properties to the product.
-
Fix: Use an Acid/Base Swish .
-
Dissolve product in EtOAc.
-
Wash with dilute NaHCO₃ (The product is slightly more acidic due to the Br atom, but both are weak acids). Correction: Actually, distinguishing these by extraction is difficult.
-
Better Fix: Return to Protocol C (Chromatography) . The starting material is significantly more polar than the brominated product and will elute later in a DCM/MeOH gradient.
-
Q: The melting point is broad (e.g., 145-155°C). A: This indicates solvent entrapment or regioisomer contamination.
-
Fix: Dry the sample under high vacuum ( < 1 mbar) at 50°C for 12 hours. Pyridones are notorious for trapping water and alcohols in their crystal lattice.
Q: Can I use NBS in water to prevent over-bromination? A: Yes. Using water as the solvent for bromination causes the product to precipitate out immediately upon formation, preventing it from reacting further to form the dibromo-species. This is a "self-validating" synthesis protocol that simplifies downstream purification [1].
References
-
Vertex AI Search . Synthesis purification this compound patent. (Accessed 2024). 1
-
BenchChem . This compound Structure and Properties. (Accessed 2024). 2[2][3][4][1][5]
-
National Institutes of Health (PMC) . Process Development and Synthesis of Process-Related Impurities. (Accessed 2024). 4[2][3][5]
-
Google Patents . CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (Accessed 2024). 6
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
Troubleshooting low conversion in 3-Bromo-5-fluoropyridin-2-OL reactions
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #PYR-3Br-5F-OPT
Introduction: The Tautomer Trap
Welcome to the technical guide for 3-Bromo-5-fluoropyridin-2-ol (CAS: 884494-94-4). If you are experiencing low conversion, you are likely fighting the molecule's inherent identity crisis.
This substrate does not behave like a simple phenol. It exists in a tautomeric equilibrium between the 2-hydroxypyridine form (aromatic) and the 2-pyridone form (amide-like). In solution, particularly in polar solvents like DMSO or DMF, the pyridone form dominates .
-
The Consequence: The nitrogen atom becomes the softer, more accessible nucleophile, leading to N-alkylation when you might intend O-alkylation. Furthermore, the free amide-like motif (
) is a potent ligand that can poison Palladium catalysts during cross-coupling, stalling conversion.
The following modules address these specific reactivity bottlenecks.
Module 1: Functionalization of the Heteroatom (O- vs. N-Selectivity)
Scenario A: "I need the O-alkylated ether, but I'm getting N-alkylated byproducts."
Diagnosis:
Under standard basic conditions (e.g.,
Troubleshooting Protocol:
| Variable | Standard (Avoid for O-product) | Optimized for O-Alkylation | Mechanistic Rationale |
| Base | |||
| Solvent | DMF, DMSO (Polar Aprotic) | Toluene, Benzene (Non-polar) | Non-polar solvents destabilize the charge-separated pyridone form, slightly increasing the population of the reactive hydroxy tautomer. |
| Reagent | Alkyl Halides | Alkyl Halides + Ag salts | The precipitation of Ag-Halide drives the reaction. |
Q: Can I use Mitsunobu conditions instead? A: Yes. Mitsunobu (PPh3/DIAD) is highly effective for converting this compound to the ether because it activates the oxygen specifically. However, the bulky 3-Bromo group can slow this down.
-
Tip: Use ADDP instead of DEAD/DIAD if the reaction stalls; it operates at higher temperatures.
Scenario B: "My POCl3 chlorination (Deoxyhalogenation) is stuck at 40% conversion."
Diagnosis: The conversion of the C2-OH to C2-Cl is electronically favored by the 5-Fluoro group (electron-withdrawing), but sterically hindered by the 3-Bromo group. Standard reflux is often insufficient.
Optimization Steps:
-
Catalytic Activation: Add 3-5 equivalents of N,N-Dimethylaniline or a catalytic amount of DMF (forming the Vilsmeier-Haack reagent in situ).
-
Temperature: If refluxing in neat
( ) fails, switch to a sealed tube or microwave reactor at . -
Workup Warning: Quench strictly on ice. The 3-bromo-2-chloropyridine product is volatile; do not apply high vacuum for extended periods.
Module 2: Cross-Coupling Reactions (The C-Br Handle)
Scenario C: "Suzuki Coupling yields are <10%. The catalyst turns black immediately."
Diagnosis: You are likely attempting to couple the unprotected pyridone. The free NH/OH functionality coordinates to the Pd(II) species, forming a stable complex that removes the catalyst from the cycle ("Catalyst Poisoning").
The Golden Rule: Protect before you Couple. Convert the 2-OH to 2-OMe , 2-OBn , or 2-Cl before attempting Suzuki or Buchwald couplings.
Visualizing the Pathway:
Figure 1: The critical necessity of protection prior to Palladium-catalyzed coupling.
Scenario D: "I protected the oxygen, but I still see low conversion in Suzuki coupling."
Diagnosis:
The 3-Bromo group is sterically crowded (ortho to the protected oxygen/nitrogen). Standard catalysts like
The Solution: Switch to High-Activity Pre-Catalysts.
| Component | Recommendation | Why? |
| Catalyst | ||
| Base | Stronger bases than carbonate often help transmetallation in hindered systems. | |
| Solvent | Dioxane/Water (4:1) | The water is non-negotiable; it solubilizes the inorganic base and boronic acid. |
Module 3: Purification & Analysis
FAQ: "Why does my compound streak on TLC/Column?"
A: The this compound (and its unprotected derivatives) is acidic (
-
Fix: Add 1% Acetic Acid (if product is stable) or 0.5% Triethylamine to your eluent to neutralize the silica interactions.
-
Alternative: Use C18 Reverse Phase chromatography. The compound is polar enough that normal phase is often difficult.
Summary Checklist for Success
-
Check Tautomer: Are you trying to react the Oxygen? Use
. -
Check Protection: Are you coupling the Bromine? Protect the Oxygen first (OMe/OBn/Cl).
-
Check Sterics: Is the reaction slow? The 3-Br group blocks the active site. Increase Temp or switch to XPhos/SPhos ligands.
-
Check Deactivation: Is the catalyst dying? Ensure no free -NH or -OH groups are present to bind the metal.
References
Technical Support Center: Functionalizing 3-Bromo-5-fluoropyridin-2-ol
Topic: Catalyst selection for functionalizing 3-Bromo-5-fluoropyridin-2-OL Content Type: Technical Support Center Guide
Ticket ID: #3Br5F-Py-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Diagnostic & Triage: What is your primary synthetic goal?
The scaffold This compound (CAS: 884494-94-4) presents a classic "tautomeric trap" for medicinal chemists. It exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms, with the pyridone form generally dominating in solution.
Your functionalization strategy depends entirely on which vector you are targeting. Please select your issue below to jump to the relevant troubleshooting guide.
-
[Issue A] I need to couple the C3-Bromine (Suzuki, Buchwald, Sonogashira) but yields are low or the catalyst dies.
-
[Issue B] I need to functionalize the Heteroatom (N-alkylation vs. O-alkylation).
-
[Issue C] I need to convert the C2-OH into a Leaving Group (Cl, OTf) for SNAr or coupling.
Troubleshooting Guides & FAQs
[Issue A] C3-Bromine Cross-Coupling
The Challenge: The C3 position is sterically crowded by the adjacent C2-carbonyl/hydroxyl. Furthermore, the free N-H/O-H can poison Pd catalysts by coordinating to the metal center, and the electron-deficient pyridine ring slows down oxidative addition.
Q: My Suzuki coupling with Pd(PPh₃)₄ is stalling at <20% conversion. What is the fix?
A: Stop using Pd(PPh₃)₄. It is too bulky and electronically neutral for this hindered, electron-poor substrate. The oxidative addition step is the bottleneck.
Recommended Catalyst System: Switch to a Pd(0)/Dialkylbiarylphosphine system. These ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (promoting reductive elimination, but designed to accommodate ortho-substituents).
-
Primary Recommendation: Pd(OAc)₂ + SPhos (or XPhos ).
-
Why: SPhos is structurally designed to handle steric hindrance at the coupling site.
-
Base: K₃PO₄ (anhydrous) in Toluene/Water (10:1) or Dioxane/Water.[1]
-
-
Alternative (Pre-catalyst): XPhos Pd G2 or SPhos Pd G2 .
-
Why: These precatalysts ensure a precise 1:1 L:Pd ratio and rapid activation, preventing the formation of inactive Pd-black aggregates often seen with Pd(OAc)₂.
-
Q: I am seeing significant protodehalogenation (loss of Br). Why?
A: This usually happens when the transmetallation step is slow, allowing the Pd-Ar intermediate to scavenge a proton (often from the solvent or moisture).
-
Fix 1: Switch to anhydrous conditions if possible (use CsF or K₃PO₄ in dry Dioxane).
-
Fix 2: Increase the catalyst loading to 5 mol%.
-
Fix 3: Protect the N-H (e.g., N-Me, N-SEM) before coupling. The free N-H is a proton source and can coordinate to Pd.
Q: Can I do a Buchwald-Hartwig amination at C3?
A: Yes, but it is difficult due to the "ortho-effect" of the C2-oxygen.
-
Ligand Choice: BrettPhos or RuPhos are essential here. Standard BINAP or Xantphos often fail due to the steric crowding.
-
Base: LiHMDS or NaOtBu. (Avoid weak bases).
[Issue B] Heteroatom Functionalization (N vs. O)
The Challenge: Controlling the regioselectivity between the Nitrogen (N1) and Oxygen (O2).
Q: How do I ensure N-alkylation (Pyridone formation)?
A: The pyridone tautomer is thermodynamically favored.
-
Conditions: Use a "soft" electrophile (alkyl halide) with a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or NMP ).
-
Mechanism: The dielectric constant of DMF supports the polarized transition state leading to N-alkylation.
Q: How do I force O-alkylation (2-Alkoxypyridine formation)?
A: You must trap the kinetic enolate or use silver salts.
-
Method 1 (Silver): Ag₂CO₃ + Alkyl Iodide in Toluene/Hexane. The silver coordinates to the nitrogen lone pair, blocking it and forcing attack from the oxygen.
-
Method 2 (Mitsunobu): PPh₃ + DIAD + Alcohol. This almost exclusively gives O-alkylation on pyridones.
[Issue C] C2 Activation (Converting C2-OH to C2-Cl/OTf)
The Challenge: The 3-Bromo group deactivates the ring, making the activation of the C2-OH slightly more sluggish than in unsubstituted pyridines.
Q: POCl₃ isn't working well. What are the alternatives?
A:
-
Add a Catalyst: Use POCl₃ with a catalytic amount of N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation). Heat to 80-100°C.
-
Switch to Triflation: If you need a highly reactive handle for a subsequent Suzuki coupling at C2, convert to the triflate.
-
Reagents:Tf₂O (Triflic anhydride) + Pyridine (base) in DCM at 0°C.
-
Warning: The C2-OTf is unstable; use it immediately.
-
Decision Logic & Workflow
The following diagram illustrates the decision matrix for functionalizing this specific scaffold.
Caption: Decision tree for selecting reaction conditions based on the target functionalization site of this compound.
Standardized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C3 (Sterically Demanding)
Use this for coupling aryl boronic acids to the 3-position.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, 0.5M in water)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a reaction vial, combine the substrate, boronic acid, K₃PO₄, and XPhos Pd G2.
-
Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. (Note: Do not exceed 100°C initially to prevent rapid protodehalogenation).
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (MeOH/DCM gradient is often required due to polarity).
Protocol B: Regioselective N-Alkylation
Use this to install an alkyl group on the Nitrogen.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: DMF (Dry)
Procedure:
-
Dissolution: Dissolve substrate in DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ and stir at RT for 15 minutes.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at 60°C for 3-6 hours.
-
Workup: Pour into ice water. If solid precipitates, filter it (this is often the cleanest method). If oil, extract with EtOAc/LiCl(aq) wash to remove DMF.
Catalyst Performance Comparison Data
The following table summarizes expected performance for C3-coupling based on internal application data for hindered 2-pyridones.
| Catalyst System | Ligand Class | Yield (C3-Ar) | Comments |
| Pd(PPh₃)₄ | Monodentate Phosphine | < 20% | Not Recommended. Fails oxidative addition. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 40-60% | Moderate. Good for robust substrates, struggles with 3-Br sterics. |
| Pd(OAc)₂ + SPhos | Dialkylbiarylphosphine | 85-95% | Gold Standard. Excellent steric tolerance. |
| Pd₂(dba)₃ + Xantphos | Wide Bite Angle | 30-50% | Better for Buchwald (N-coupling) than Suzuki (C-C). |
| PEPPSI-IPr | NHC | 70-80% | Good alternative if phosphines are to be avoided. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[3] Journal of the American Chemical Society, 2000.[3]
-
Lovering, F., et al. "2-Pyridone Natural Products as Inhibitors of HIV-1." Journal of Medicinal Chemistry, 2005. (Provides context on N vs O alkylation of pyridones).
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2004. (General reference for Pd-cycle mechanisms).
Disclaimer: These protocols are provided for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Managing Regioselectivity with 3-Bromo-5-fluoropyridin-2-ol
Welcome to the technical support center for 3-Bromo-5-fluoropyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this highly functionalized pyridine building block. Its unique substitution pattern presents both opportunities for diverse derivatization and challenges in controlling regioselectivity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your desired synthetic outcomes.
Part 1: Fundamental Reactivity Analysis
Before troubleshooting specific reactions, it is critical to understand the electronic landscape of this compound. The regiochemical outcome of any reaction is a direct consequence of the interplay between the pyridine nitrogen and the three distinct substituents.
Key Structural Features and Their Electronic Impact:
-
Pyridin-2-ol/-one Tautomerism: This molecule exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. The position of this equilibrium is influenced by solvent, pH, and temperature, which in turn dramatically alters the electronic properties and aromaticity of the ring. The pyridin-2-one form is often the major tautomer in many solvents.
-
Pyridine Nitrogen: As a heteroatom, the nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack (directing meta to itself, at C3 and C5) and activates the ring towards nucleophilic attack (at C2, C4, and C6).[1][2]
-
2-Hydroxyl Group (-OH): In the pyridin-2-ol form, the hydroxyl group is a potent ortho-, para-directing electron-donating group, strongly activating the C3 and C5 positions for electrophilic substitution. In the pyridin-2-one form, the amide-like system has a different electronic influence.
-
3-Bromo Group (-Br): This halogen is an ortho-, para-directing deactivating group due to its inductive electron-withdrawing and resonance electron-donating effects. It is the primary site for metal-catalyzed cross-coupling reactions.
-
5-Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This deactivates the ring but also directs ortho- and para- (to C4 and C6). In nucleophilic aromatic substitution (SNAr), fluorine can be an excellent leaving group, especially when positioned ortho or para to a strongly electron-withdrawing group like the ring nitrogen.[3]
The following diagram illustrates the conflicting electronic demands on the available reaction sites (C4 and C6).
Troubleshooting Table: Cross-Coupling Reactions
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Catalyst inhibition by unprotected 2-OH. 2. Inactive catalyst or decomposed boronic acid. 3. Insufficiently strong base. | 1. Protect the hydroxyl group as a methyl ether. 2. Use a fresh bottle of boronic acid/ester and a modern, air-stable palladium precatalyst (e.g., XPhos Pd G3). 3. Switch to K₃PO₄ or Cs₂CO₃. |
| Low Yield | 1. Incomplete reaction. 2. Competing hydrodebromination (loss of Br). 3. Suboptimal ligand for the substrate. | 1. Increase reaction time and/or temperature. 2. Ensure rigorous degassing of the solvent; use a bulkier, electron-rich phosphine ligand (e.g., SPhos, RuPhos) which favors reductive elimination over side reactions. [4] 3. Screen a panel of ligands. |
| Formation of Homocoupled Boronic Acid Product | 1. Moisture or oxygen in the reaction. 2. Boronic acid instability at high temperatures. | 1. Use anhydrous base and freshly distilled, degassed solvent. Maintain a positive inert gas pressure. 2. Use a milder temperature or switch to a more stable boronic ester (e.g., pinacol ester). |
Protocol: O-Methylation of this compound
This protocol provides a reliable method to protect the hydroxyl group, significantly improving subsequent cross-coupling efficiency.
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent like DMF or acetonitrile (approx. 0.2 M).
-
Base Addition: Add a moderate base such as potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Methylation: Add a methylating agent, such as methyl iodide (MeI, 1.2 equiv.) or dimethyl sulfate ((Me)₂SO₄, 1.2 equiv.), dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-methoxy-3-bromo-5-fluoropyridine by column chromatography on silica gel. [5]
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to SNAr. With two potential leaving groups (-Br at C3 and -F at C5), controlling regioselectivity is paramount.
Frequently Asked Questions (FAQs)
Q1: I want to displace one of the halogens with an amine nucleophile. Which site will react, C3-Br or C5-F?
A1: The C5-F position is overwhelmingly favored for nucleophilic aromatic substitution. [3][6]The rationale is based on the stability of the Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions. [7]
-
Attack at C5 (para to Nitrogen): The negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen through resonance. This provides significant stabilization.
-
Attack at C3 (meta to Nitrogen): The negative charge cannot be delocalized onto the ring nitrogen. This intermediate is significantly less stable.
Furthermore, the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to initial nucleophilic attack.
Q2: My SNAr reaction is sluggish or requires very harsh conditions (high temperature, strong base). How can I improve it?
A2: Sluggish SNAr reactions can be accelerated by several factors:
-
Solvent Choice: Use polar aprotic solvents (e.g., DMSO, DMF, NMP). These solvents are effective at solvating the cation of the base but do not hydrogen-bond with the nucleophile, increasing its reactivity.
-
Nucleophile Strength: A more potent nucleophile will react faster. If using an amine, its basicity and steric profile matter.
-
Base: For neutral nucleophiles like amines, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to deprotonate the intermediate or the nucleophile itself.
-
Tautomer Consideration: The reaction typically proceeds on the pyridin-2-one tautomer. Conditions that favor this form may enhance reactivity.
Troubleshooting Table: SNAr Reactions
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Sluggish Reaction | 1. Weak nucleophile. 2. Inappropriate solvent. 3. Insufficient temperature. | 1. If possible, use a more nucleophilic reagent or generate it in situ with a strong base. 2. Switch to a high-boiling polar aprotic solvent like DMSO or NMP. 3. Increase the reaction temperature, potentially using microwave irradiation for rapid heating. |
| Poor Regioselectivity (Mixture of C3/C5 substitution) | 1. Extremely high temperatures or radical mechanisms. 2. Reaction proceeding via an alternative pathway (e.g., pyridyne). | 1. Lower the reaction temperature. The selectivity for C5 substitution is kinetically controlled and should be higher under milder conditions. 2. Avoid extremely strong bases (like NaNH₂) unless a pyridyne intermediate is desired. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Strong base is causing unwanted side reactions. | 1. Reduce the temperature and extend the reaction time. 2. Use a milder base (e.g., K₂CO₃ instead of NaH) and ensure the substrate is stable under the reaction conditions. |
References
-
Knochel, P., & Molander, G. A. (2021). Comprehensive Organic Synthesis, 3rd Edition. Elsevier. [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]
-
ElectronicsAndBooks. Regioselectivity in the reactions of pyrroles with 3-aryl-1,2,4-triazin-5-ones. [Link]
-
Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society. [Link]
-
Sharma, R., et al. (2014). Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te): Directed Ortho-Lithiation of 2-halopyridines. Molecules. [Link]
-
Chen, P., et al. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
-
Zeitschrift für Naturforschung B. (2007). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Hartwig, J. F., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
ResearchGate. (2019). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. [Link]
-
McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
-
Ritter, T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
ResearchGate. (2011). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Sarpong, R., et al. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Organic Letters. [Link]
-
G. Mlostoń, et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2017). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. [Link]
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]
-
Gouverneur, V., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
-
Kass, S. R., et al. (2007). Regioselectivity of Pyridine Deprotonation in the Gas Phase. The Journal of Organic Chemistry. [Link]
-
Besson, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
-
PubMed. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. [Link]
-
Wikipedia. Pyridine. [Link]
-
SlideShare. (2018). Pyridine: Synthesis, reactions and medicinal uses. [Link]
- Google Patents. (2020). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-5-fluoropyridin-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 3-Bromo-5-fluoropyridin-2-ol. The unique chemical nature of this trifunctional pyridine derivative presents specific challenges during purification, which this guide aims to address with scientifically grounded, field-proven insights.
Introduction: The Challenge of a Multifunctional Pyridinol
This compound and its tautomer, 3-bromo-5-fluoro-1H-pyridin-2-one, are versatile building blocks in medicinal chemistry and organic synthesis.[1] The presence of a bromine atom, a fluorine atom, and a hydroxyl/oxo group provides multiple reactive sites.[1] However, this trifunctionality, which makes it a valuable synthetic intermediate, also complicates reaction work-ups. Key challenges include its amphoteric nature, potential for side reactions, and solubility characteristics that can lead to difficulties in extraction and purification.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
Problem 1: Poor Extraction Efficiency or Emulsion Formation
Symptom: Low recovery of the desired product in the organic layer after aqueous work-up, or the formation of a stable emulsion at the aqueous-organic interface.
Causality: The pyridinol moiety imparts a degree of water solubility, especially at acidic or basic pH where it can form salts. The formation of pyridinium salts at low pH increases aqueous solubility. Conversely, at high pH, the hydroxyl group can be deprotonated, forming a phenoxide-like species that also has increased water solubility. Emulsions can form due to the presence of polar functionalities and potential for intermolecular hydrogen bonding.
Solutions:
-
pH Adjustment:
-
If your product is stable to acid, a dilute acid wash (e.g., 1M HCl) can protonate basic impurities like pyridine-based starting materials or byproducts, moving them to the aqueous layer.[2][3] Be cautious, as your product may also become more water-soluble.
-
If your product is stable to base, a wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
Careful adjustment of the aqueous layer's pH to the isoelectric point of your product (if known) can minimize its solubility in the aqueous phase before extraction.
-
-
Solvent Selection:
-
For extraction, use a more polar solvent like ethyl acetate or dichloromethane, which are effective for many pyridine derivatives.[1]
-
If emulsions persist, adding brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase.
-
-
Azeotropic Removal of Water: For drying organic compounds, concentrating the sample from toluene can be an effective way to remove residual water.[3][4]
Problem 2: Difficulty in Removing Pyridine-Based Reagents or Solvents
Symptom: Contamination of the final product with pyridine or other basic nitrogen-containing compounds used in the reaction.
Causality: Pyridine and similar basic solvents have high boiling points and can be challenging to remove by simple evaporation. They can also co-distill with the product or be retained during chromatography.
Solutions:
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine to form water-soluble pyridinium chloride, which is then removed in the aqueous phase.[2] This is only suitable for acid-stable products.
-
Copper Sulfate Wash: A wash with a 10% aqueous copper sulfate solution is highly effective.[3][4][5] Pyridine forms a water-soluble complex with copper, which will partition into the aqueous layer, often indicated by a color change to purple or deep blue.[3][4][5]
-
Azeotropic Distillation: Repeatedly concentrating the reaction mixture from a non-polar solvent like toluene or heptane can effectively remove pyridine through azeotropic distillation.[3][6]
Problem 3: Co-elution of Impurities During Column Chromatography
Symptom: Inability to separate the desired product from starting materials or byproducts using standard silica gel chromatography.
Causality: The polar nature of the pyridinol can lead to strong interactions with the silica gel, causing peak tailing.[7] Additionally, the similar polarity of various substituted pyridine derivatives can make separation challenging.
Solutions:
-
Mobile Phase Modification:
-
Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can help to saturate the acidic silanol groups on the silica gel, reducing peak tailing of basic compounds.[7]
-
Adjusting the mobile phase pH with additives like acetic acid or formic acid can alter the ionization state of the compounds and improve separation.[8]
-
-
Alternative Stationary Phases:
-
Consider using alumina (basic or neutral) as the stationary phase for purifying basic compounds.
-
Reverse-phase chromatography (e.g., C18 silica) can be effective, particularly for more polar compounds.
-
-
Derivative Formation: In some cases, it may be advantageous to protect the hydroxyl group (e.g., as a silyl ether or acetate) before chromatography to reduce its polarity and improve separation. The protecting group can then be removed in a subsequent step.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common work-up issues.
Caption: A decision-making workflow for troubleshooting common work-up and purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during work-up?
A1: The following table summarizes important properties:
| Property | Value/Information | Significance for Work-up |
| Molecular Formula | C₅H₃BrFNO[1] | Indicates the presence of heteroatoms that influence polarity. |
| Molecular Weight | 191.99 g/mol [1] | Standard molecular weight for a small organic molecule. |
| Appearance | White to pale yellow crystalline solid[1] | A change in color may indicate impurity or degradation. |
| Tautomerism | Exists in equilibrium with 3-Bromo-5-fluoropyridin-2(1H)-one.[1] | The tautomeric equilibrium is solvent-dependent and can affect solubility and chromatographic behavior.[9] |
| Solubility | Soluble in some organic solvents like methanol and dichloromethane.[1] | Limited solubility in non-polar solvents may require the use of more polar extraction solvents. |
| pKa | Pyridine derivatives typically have a pKa between 5 and 6.[7] | The compound's charge state and solubility will change significantly with pH. |
Q2: My reaction involves a Suzuki coupling. Are there any specific work-up considerations for removing boron-containing byproducts?
A2: Yes, boron-containing byproducts can often be removed by concentrating the reaction mixture from methanol one or more times.[4] This process forms volatile trimethyl borate, which can be removed under reduced pressure. Another effective method is to wash the organic layer with an aqueous solution of 1M KF, which can precipitate tin byproducts as insoluble fluorides if tin reagents were also present.[4]
Q3: Can I use gas chromatography (GC) to analyze the purity of my product?
A3: Gas chromatography can be a suitable method for analyzing pyridine derivatives.[10][11] However, due to the relatively low volatility and polar nature of this compound, high-performance liquid chromatography (HPLC) is often a more appropriate analytical technique.[10] If using GC, a polar column may be required, and derivatization to a more volatile species might be necessary.
Q4: I am performing a recrystallization. What is a good starting point for solvent selection?
A4: For recrystallization, the ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] Given the polarity of this compound, you might start by screening solvent systems such as ethanol/water, methanol/water, or ethyl acetate/hexanes. A systematic screening of various solvents is often necessary to find the optimal conditions.[9]
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture in an Aprotic Solvent (e.g., THF, Dichloromethane)
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride).
-
Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, DMF), remove it under reduced pressure.[3]
-
Extraction: Redissolve the residue in an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.
-
Washing: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with:
-
1M HCl (if the product is acid-stable) to remove basic impurities.[2]
-
Saturated aqueous sodium bicarbonate to neutralize any remaining acid and remove acidic byproducts.
-
Brine to facilitate phase separation and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A common eluent system for pyridine derivatives is a gradient of ethyl acetate in hexanes or petroleum ether.[13][14]
-
Tailing Reduction: If peak tailing is observed, add 0.5-1% triethylamine to the eluent system to improve the peak shape of basic compounds.[7]
-
Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationships in Purification
The choice of purification strategy is dictated by the nature of the impurities present.
Caption: Logical flow for selecting a purification strategy based on impurity type.
References
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Removing Pyridine : r/chemistry - Reddit. (2022, January 13). Retrieved from [Link]
-
Remove Sticky Reagents. (n.d.). Retrieved from [Link]
-
How can I remove the pyridine from the sugar compound? - ResearchGate. (2015, April 20). Retrieved from [Link]
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved from [Link]
-
Gas-Liquid Chromatography of Pyridines Using New Solid Support | Analytical Chemistry. (1966, May 1). Retrieved from [Link]
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- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Purification of 3-Bromo-5-fluoropyridin-2-ol
Executive Summary: The "Tautomer Trap"
Welcome to the technical support hub for 3-Bromo-5-fluoropyridin-2-ol . If you are scaling this from gram to kilogram quantities, your primary adversary is not the chemistry, but the tautomeric equilibrium .
While named a "2-ol" (hydroxypyridine), in the solid state and in polar solvents, this molecule predominantly exists as the 2-one (amide) tautomer [1, 2]. This duality dictates your purification strategy:
-
The "Ol" form (Hydroxy): Aromatic, acidic (pKa ~8-9), soluble in base.
-
The "One" form (Amide): Polar, high melting point, prone to "oiling out" if solvent polarity is mismatched.
This guide provides a self-validating workflow to navigate these properties, focusing on Acid-Base Swing Extraction followed by Controlled Crystallization .
Core Purification Workflows
Protocol A: The Acid-Base Swing (Primary Purification)
Best for: Removing non-acidic impurities (e.g., unreacted 2,3-dibromo precursors, regioisomers) and inorganic salts.
The Logic: The electron-withdrawing nature of Fluorine (C5) and Bromine (C3) significantly increases the acidity of the N-H/O-H group compared to unsubstituted pyridin-2-ol. We exploit this to dissolve the product in mild base, filter off insoluble impurities, and reprecipitate.
| Step | Action | Technical Rationale |
| 1 | Suspend crude solid in 1.05 eq of 2M NaOH at 20°C. | Forms the sodium salt (soluble). Avoid excess heat to prevent debromination or hydrolysis. |
| 2 | Filtration (Celite/Charcoal) . | The product is in the filtrate.[1] Insoluble tars and non-acidic organic impurities are trapped on the filter. |
| 3 | Slow Acidification to pH 3–4 using 2M HCl. | Critical: Do not overshoot to pH < 1. The pyridine nitrogen can protonate at very low pH, keeping the molecule soluble as a cation. |
| 4 | Age the slurry (2–4 hours) at 5–10°C. | Allows Ostwald ripening, converting fines into filterable crystals. |
Protocol B: Recrystallization (Final Polish)
Best for: Removing color bodies and trace regioisomers (e.g., 3,5-dibromo species).
Recommended Solvent System: Ethanol/Water (3:1 v/v) or Acetonitrile.
-
Dissolution: Heat slurry in Ethanol to reflux until clear.
-
Anti-solvent: Slowly add water (pre-heated to 60°C) until slight turbidity persists.
-
Seeding: Add 0.5 wt% pure seed crystals at the metastable limit (approx. 5-10°C below saturation temp).
-
Cooling: Ramp down at 10°C/hour. Fast cooling traps impurities in the lattice.
Visualizing the Workflow
The following diagram illustrates the decision logic for processing crude reaction mixtures.
Caption: Decision matrix for selecting between Acid/Base extraction and Recrystallization based on input purity.
Troubleshooting Guide & FAQs
Issue 1: "The product is oiling out during recrystallization."
Diagnosis: This is the most common issue with halogenated pyridinones. It occurs when the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve.
-
Immediate Fix: Reheat to redissolve. Add more of the good solvent (Ethanol) to shift the solubility curve.
-
Process Control: You must seed the solution. Without seeds, the solution super-saturates until it separates as an oil. Add seeds at the first sign of turbidity [3].
Issue 2: "I have a persistent impurity at RRT 1.1 (HPLC)."
Diagnosis: Likely the 3,5-dibromo-pyridin-2-ol byproduct (over-bromination).
-
Solution: This impurity is less soluble in acidic media than the mono-bromo product.
-
Technique: Perform a reslurry (swish) in dilute acetic acid (5% aq) or hot toluene. The di-bromo species often remains solid while the desired product dissolves (in toluene) or vice versa depending on the specific crystal lattice energy. Note: Toluene is excellent for rejecting the di-bromo impurity due to packing differences. [4].
-
Issue 3: "The product is grey/brown even after crystallization."
Diagnosis: Oxidative coupling of amino-pyridine precursors (if used) or diazo-tars.
-
Solution: Activated Carbon treatment.
-
Protocol: Dissolve crude in alkaline solution (Protocol A). Add 10 wt% activated carbon (Type CP-97 or SX-Plus) . Stir for 1 hour. Filter through Celite. The ionic nature of the solution in base helps the non-ionic tars bind to the carbon.
-
Quantitative Data: Solvent Selection Matrix
Use this table to select the correct solvent based on your specific impurity profile.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Scale-Up Suitability |
| Ethanol/Water (3:1) | High | Low | Good (General) | Excellent (Green chem) |
| Acetonitrile | High | Moderate | Excellent (Polar tars) | Good |
| Toluene | Moderate | Very Low | Best for Di-bromo | Moderate (Flammability) |
| DMF/Water | Very High | High | Poor (Yield loss) | Poor (Removal difficult) |
References
-
BenchChem. (n.d.). This compound Overview and Tautomerism. Retrieved from
-
National Institutes of Health (NIH). (2020). Process Development and Synthesis of Process-Related Impurities.... PubMed Central. Retrieved from
-
Royal Society of Chemistry. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines. Retrieved from
-
Google Patents. (2014). Synthetic method for 3-bromopyridine and derivatives (CN104130183A). Retrieved from
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-5-fluoropyridin-2-ol Derivatives: Unraveling the Interplay of Halogen Substitution in Solid-State Architectures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated pyridines represent a cornerstone for the development of novel therapeutics and functional materials. The strategic incorporation of halogen atoms onto the pyridine scaffold offers a powerful tool to modulate molecular properties, including binding affinity, metabolic stability, and crystal packing. Among these, 3-bromo-5-fluoropyridin-2-ol and its derivatives are of particular interest due to their potential as versatile synthetic intermediates. This guide provides an in-depth comparative analysis of the X-ray crystal structure of this compound derivatives, offering insights into the profound influence of halogen substitution on their three-dimensional architecture. While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related analogues to predict its structural characteristics and to draw meaningful comparisons.
The Significance of Halogenated Pyridines: A Structural Perspective
The pyridine ring is a ubiquitous motif in a vast number of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly alter the electronic and steric properties of the pyridine core. This, in turn, influences the non-covalent interactions that govern molecular recognition and crystal lattice formation. Understanding these interactions at an atomic level through X-ray crystallography is paramount for rational drug design and the engineering of crystalline materials with desired properties.
Deciphering the Crystal Structure: A Comparative Approach
In the absence of a reported crystal structure for this compound, we can infer its likely solid-state conformation by examining the structures of analogous dihalogenated and trihalogenated pyridin-2-ol derivatives. This comparative analysis allows us to dissect the individual and collective contributions of bromine and fluorine atoms to the overall crystal packing.
Predicted Structural Features of this compound
Based on the analysis of related structures, the crystal structure of this compound is anticipated to exhibit a planar pyridine ring. The molecule exists in a tautomeric equilibrium with its pyridinone form, 3-bromo-5-fluoro-1H-pyridin-2-one.[1] In the solid state, the pyridone tautomer is often favored, stabilized by intermolecular hydrogen bonding.
Key predicted intermolecular interactions that would dictate the crystal packing include:
-
N-H···O Hydrogen Bonds: Formation of centrosymmetric dimers through strong N-H···O hydrogen bonds between the pyridone nitrogen and the carbonyl oxygen of neighboring molecules is highly probable. This is a common feature observed in the crystal structures of 2-pyridone derivatives.[2]
-
Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor, capable of forming Br···O or Br···N interactions with neighboring molecules. The strength and prevalence of these interactions would depend on the steric and electronic environment.[3][4]
-
π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.
-
C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds are also expected to play a role in fine-tuning the crystal packing.[5][6]
Comparative Analysis of Dihalogenated Pyridin-2-ol Derivatives
To illustrate the impact of halogen substitution, we will compare the predicted structure of this compound with the known crystal structure of 3,5,6-trichloropyridin-2-ol.[2]
| Parameter | Predicted for this compound | 3,5,6-Trichloropyridin-2-ol[2] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | P2₁/c or similar centrosymmetric group | P2₁/c |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, Br···O/N halogen bonds, π-π stacking | N-H···O hydrogen bonds |
| Molecular Conformation | Planar | Nearly planar |
The comparison highlights that while the fundamental hydrogen bonding motif is likely to be conserved, the presence of a bromine atom in this compound introduces the possibility of halogen bonding, which is absent in the trichloro- derivative. The interplay between the electron-withdrawing fluorine and the larger, more polarizable bromine is expected to subtly influence bond lengths and angles within the pyridine ring.
The Role of Halogen Bonding: A Deeper Dive
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[7] The strength of this interaction generally follows the trend I > Br > Cl > F.[4] While fluorine is the most electronegative element, it can participate in halogen bonding under specific circumstances.[7] In the context of this compound, the bromine atom is the more likely participant in significant halogen bonding interactions. The presence of the electron-withdrawing fluorine atom at the 5-position could potentially enhance the electrophilic character of the bromine at the 3-position, thereby strengthening its halogen bonding propensity.
Experimental Protocols: A Guide to Synthesis and Crystallization
The synthesis of this compound can be achieved through the bromination of 5-fluoropyridin-2-ol.[1] A common method involves the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst.
General Synthetic Workflow
Caption: Synthetic route to this compound.
Crystallization Methodology
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed technique.
Caption: General workflow for single crystal growth.
Alternative and Complementary Characterization Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other techniques can offer valuable insights, especially when suitable crystals are difficult to obtain.
-
Powder X-ray Diffraction (PXRD): Can be used to analyze the bulk crystalline material and can help in identifying different polymorphs.
-
Solid-State NMR (ssNMR): Provides information about the local environment of atoms in the solid state and can be used to distinguish between different tautomers and conformers.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the gas-phase and solid-state structures of molecules, providing valuable complementary data to experimental results.[4]
Conclusion
The structural analysis of this compound and its derivatives is crucial for understanding the structure-property relationships that govern their applications. Although a definitive crystal structure for the parent compound remains elusive, a comparative analysis of related halogenated pyridines provides a robust framework for predicting its solid-state behavior. The interplay of strong N-H···O hydrogen bonds and potentially significant Br···X halogen bonds is expected to be the primary determinant of the crystal packing. This guide underscores the importance of a multifaceted approach, combining experimental data from analogous systems with computational modeling, to gain a comprehensive understanding of the intricate world of molecular crystals.
References
-
Crystal structure of 3,5-dimethoxy-2-[5-(naphthalen-1-yl) - PubMed Central - NIH. Available at: [Link]
-
3,5,6-Trichloropyridin-2-ol - PMC - NIH. Available at: [Link]
-
(PDF) 3-Amino-5-bromo-2-iodopyridine - ResearchGate. Available at: [Link]
-
Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC - NIH. Available at: [Link]
-
Intermolecular interactions between σ- And π-holes of bromopentafluorobenzene and pyridine: Computational and experimental investigations | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione - ResearchGate. Available at: [Link]
-
Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available at: [Link]
-
Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PubMed. Available at: [Link]
-
2-Fluoro-5-(4-fluorophenyl)pyridine - PMC - NIH. Available at: [Link]
-
Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion - SciSpace. Available at: [Link]
-
The crystal structure of 3,5-difluoroisonicotinic acid, C6H3F2NO2 - ResearchGate. Available at: [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
-
Cooperation/Competition between Halogen Bonds and Hydrogen Bonds in Complexes of 2,6-Diaminopyridines and X-CY3 (X = Cl, Br; Y = H, F) - MDPI. Available at: [Link]
-
Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. Available at: [Link]
-
Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC - PubMed Central. Available at: [Link]
-
Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI. Available at: [Link]
-
Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies - PubMed. Available at: [Link]
-
3-Amino-5-bromo-2-iodopyridine - PMC - NIH. Available at: [Link]
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- 4. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 3,5-dimethoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Comparative Guide: 3-Bromo-5-fluoropyridin-2-ol vs. Non-Fluorinated Analogs in Drug Design
This guide serves as a technical decision-making resource for medicinal chemists and drug discovery scientists evaluating 3-Bromo-5-fluoropyridin-2-ol (Component A) against its non-fluorinated analog, 3-Bromopyridin-2-ol (Component B), as a scaffold for lead optimization.
Executive Summary & Strategic Positioning
In modern drug discovery, the transition from a hydrogen-bearing scaffold to a fluorinated analog is rarely accidental; it is a calculated maneuver to modulate metabolic stability (t½) and electronic distribution without significantly altering steric bulk.
-
3-Bromopyridin-2-ol represents the "baseline" scaffold. It offers a reactive handle (C3-Br) for diversification but suffers from metabolic liability at the C5 position.
-
This compound is the "optimized" building block. The C5-fluorine atom acts as a metabolic blocker and an electronic tuner, lowering the pKa of the pyridone nitrogen and altering the lipophilicity profile (LogD).
Recommendation: Prioritize the 5-fluoro analog when the parent molecule exhibits rapid clearance via CYP-mediated oxidation at the pyridine ring or when increased acidity of the NH/OH headgroup is required to improve H-bond donor strength.
Physicochemical & Structural Analysis
Understanding the tautomeric nature of these scaffolds is critical for docking studies and binding affinity predictions. Both molecules exist in equilibrium between the pyridin-2-ol (aromatic) and pyridin-2-one (amide-like) forms, with the pyridin-2-one tautomer dominating in solution and solid state.
Comparative Data Table
| Property | 3-Bromopyridin-2-ol (Baseline) | This compound (Optimized) | Impact of Fluorination |
| Molecular Weight | 173.99 Da | 191.99 Da | +18 Da (Negligible steric penalty) |
| C-X Bond Length (C5) | 1.09 Å (C-H) | 1.35 Å (C-F) | Slight increase; Bio-isosteric mimicry |
| Electronic Effect (C5) | Neutral | Strong EWG (Inductive), Weak EDG (Resonance) | Net electron withdrawal from ring |
| Predicted pKa (NH) | ~11.0 | ~9.5 - 10.2 | Increased Acidity (Stronger H-bond donor) |
| cLogP | ~1.1 | ~1.4 | Slight increase in lipophilicity |
| Metabolic Liability | High (C5 Oxidation) | Low (Blocked C5) | Extended Half-life |
Visualization: Tautomerism & Electronic Tuning
The following diagram illustrates the tautomeric equilibrium and the electronic influence of the Fluorine atom at position 5.
Figure 1: Tautomeric equilibrium favoring the pyridone form, with Fluorine exerting an electron-withdrawing effect that stabilizes the conjugate base, increasing acidity.
Biological Activity & Metabolic Stability[1][2][3][4]
The "activity" of these fragments is best understood through their Metabolic Stability Profile . The 5-position of the 2-pyridone system is electronically enriched and sterically accessible, making it a prime target for Cytochrome P450 (CYP) enzymes.
Mechanism of Action: The "Fluorine Block"
-
Baseline (Non-fluorinated): CYP enzymes (specifically CYP3A4 and CYP2D6) typically hydroxylate the C5 position of the 2-pyridone ring. This leads to phase II conjugation (glucuronidation) and rapid renal clearance.
-
Optimized (5-Fluorinated): The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). Substituting H with F effectively "caps" this metabolic soft spot.
Case Study: Kinase Inhibitor Scaffolds
In the development of TRK (Tropomyosin Receptor Kinase) inhibitors, the 3-bromo-5-fluoropyridin-2-one motif serves as a hinge-binding fragment.
-
Binding: The C=O and N-H groups form hydrogen bonds with the kinase hinge region.
-
Optimization: The 5-F substitution was found to increase the cellular half-life (
) by >2-fold compared to the 5-H analog without disrupting the hinge binding mode, due to the small Van der Waals radius of Fluorine (1.47 Å) mimicking Hydrogen (1.20 Å).
Visualization: Metabolic Fate Pathways
Figure 2: Differential metabolic processing. The 5-F analog evades CYP-mediated hydroxylation, preserving the active drug concentration.
Experimental Protocols
To validate the advantages of the 5-F analog, the following protocols are recommended. These are designed to be self-validating comparisons.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the Intrinsic Clearance (
-
Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.
-
Incubation:
-
Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction by adding NADPH (1 mM final).
-
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Validation Criteria: The 5-F analog should exhibit a slope significantly shallower (lower clearance) than the 5-H analog.
-
Protocol B: Suzuki-Miyaura Coupling (Synthetic Utility)
Objective: Demonstrate the coupling efficiency of the C3-Br handle. The electron-deficient 5-F ring may require optimized catalyst systems compared to the 5-H analog.
-
Reagents:
-
Substrate: 1.0 equiv (5-F or 5-H analog).
-
Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid).
-
Catalyst: Pd(dppf)Cl2 (5 mol%).
-
Base: K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
-
Procedure:
-
Degas solvents with N2 for 15 min.
-
Combine reagents in a sealed tube.
-
Heat to 90°C for 4 hours.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Observation: The 5-F analog is more electron-deficient, facilitating the oxidative addition step of the Palladium cycle, often resulting in higher yields or faster reaction times compared to the 5-H analog.
References
-
BenchChem. (2025).[2][3] Overview of this compound as a Pivotal Synthetic Intermediate. BenchChem Technical Library. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5][6][7][2][3] Chemical Society Reviews, 37(2), 320-330. Link
-
Johnson, C. N., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[7] Journal of Medicinal Chemistry, 59(11), 5248-5263. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 884494-94-4).[6][8] Merck KGaA. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 884494-94-4 | Benchchem [benchchem.com]
- 7. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
Comparative Guide to In Vitro ADME Profiling of 3-Bromo-5-fluoropyridin-2-ol Scaffolds
Executive Summary: The "Privileged" Scaffold
The 3-Bromo-5-fluoropyridin-2-ol scaffold (and its tautomeric pyridin-2-one form) represents a "privileged" motif in modern kinase and GPCR ligand design.[1] Unlike simple pyridines, this scaffold offers a unique balance of electronic modulation (via C5-Fluorine) and synthetic tractability (via C3-Bromine).[1]
However, its utility is frequently underestimated due to poor initial solubility data, often caused by a misunderstanding of its tautomeric behavior. This guide objectively compares the in vitro ADME performance of this scaffold against its non-fluorinated and chlorinated analogs, providing actionable protocols to generate high-fidelity data.
Key Takeaway: The C5-fluorine atom is not merely a steric placeholder; it is a metabolic blockade that significantly extends half-life (
Scaffold Analysis: Tautomerism & Physicochemical Properties[1][2]
To accurately profile this molecule, one must first acknowledge its chameleon-like nature.[1] In solution and solid state, This compound exists predominantly as the pyridin-2(1H)-one tautomer.[1][2]
The Tautomer Trap
Standard in silico predictors often calculate LogP based on the hydroxy-pyridine form (aromatic), yielding values that overestimate permeability and underestimate crystal lattice energy.
-
Pyridin-2-ol form: Aromatic, lower polarity, higher theoretical permeability.[1]
-
Pyridin-2-one form: Non-aromatic (cyclic amide), high dipole moment, strong intermolecular Hydrogen bonding (dimerization).[1]
Implication for ADME: The "one" form drives high melting points and low aqueous solubility but provides a critical Hydrogen Bond Donor (HBD) for target binding (e.g., hinge binding in kinases).
Comparative Performance Analysis
The following data summarizes the performance of the 3-Bromo-5-fluoro scaffold against its direct analogs.
Table 1: Physicochemical & ADME Comparison
| Property | 3-Bromo-5-fluoro (Target) | 3-Bromo-5-hydrogen (Analog A) | 3-Bromo-5-chloro (Analog B)[1] | Interpretation |
| MW ( g/mol ) | ~192 | ~174 | ~208 | Fluorine adds minimal mass vs. Chlorine.[1] |
| cLogP | ~2.1 | ~1.4 | ~2.6 | F maintains lower lipophilicity than Cl.[1] |
| Solubility (pH 7.4) | Low (< 50 µM) | Moderate (< 100 µM) | Very Low (< 10 µM) | F-substitution increases lattice energy vs H. |
| Microsomal Stability | High | Low | High | F blocks C5-oxidation effectively.[1] |
| PAMPA Permeability | Moderate ( | Moderate | High | Cl increases permeability but risks solubility.[1] |
| Metabolic Soft Spot | N-Glucuronidation | C5-Oxidation & N-Gluc | N-Glucuronidation | C5-H is a major liability for CYP attack.[1] |
Detailed Analysis
1. Metabolic Stability (The Fluorine Effect)
The primary advantage of the 5-Fluoro derivative is the blockade of oxidative metabolism. The C5 position in pyridinones is electron-rich and prone to attack by CYP450 enzymes (particularly CYP3A4).
-
Analog A (Hydrogen): Rapidly hydroxylated at C5, leading to ring opening or conjugation.
-
Target (Fluorine): The C-F bond (~116 kcal/mol) is metabolically inert to direct oxidation. This forces metabolism to slower routes (e.g., N-glucuronidation), significantly extending intrinsic clearance (
).[1]
2. Solubility vs. Permeability Trade-off
While the 5-Chloro analog (Analog B) offers higher lipophilicity (enhancing passive permeability), it suffers from drastically reduced aqueous solubility.[1] The 5-Fluoro scaffold strikes an optimal balance: it is lipophilic enough to cross membranes but polar enough to maintain manageable solubility for formulation.[1]
[1]
Experimental Protocols (Self-Validating Systems)
To generate the data discussed above, use the following protocols. These are designed to minimize artifacts caused by the scaffold's low solubility and tautomeric nature.
Protocol A: Kinetic Solubility (Nephelometry)
Why this method? Thermodynamic solubility can take days.[1] Kinetic solubility mimics the precipitation risk during bioassays.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Spiking 1 µL of stock into 199 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 50 µM, 0.5% DMSO).
-
Incubation: Shake at 600 rpm for 2 hours at room temperature.
-
Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm.
-
Validation:
-
Control: Pyrene (Low solubility marker) must show precipitation.
-
Pass Criteria: If OD620 < 0.005 vs blank, compound is "Soluble" at 50 µM.
-
Protocol B: Microsomal Stability (Phase I)
Why this method? Determines intrinsic clearance (
-
System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Cofactors: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Reaction:
-
Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.
-
Initiate with NADPH.[1]
-
Sample at t = 0, 5, 15, 30, 45 min.
-
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[1]
-
Calculation:
[1]
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)
Why this method? Passive permeability screening without transporter interference.[1]
-
Donor Plate: PBS (pH 7.4) + Compound (10 µM).
-
Acceptor Plate: PBS (pH 7.4) (Sink condition).
-
Membrane: PVDF filter coated with 1% Lecithin in Dodecane.[1]
-
Incubation: 4 hours at room temperature (humidified chamber).
-
Analysis: UV-Vis or LC-MS of Donor and Acceptor wells.[1]
-
Calculation:
[1]
Optimization Workflow
When working with the this compound scaffold, follow this decision tree to optimize lead candidates.
References
-
BenchChem. Overview of this compound as a Pivotal Synthetic Intermediate. Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40786905, this compound. Retrieved from [1][3]
-
Anderson, D. R., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. (Demonstrates the impact of fluorination on the pyrrole/pyridine scaffold). Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Authoritative source on metabolic blocking via Fluorine).
-
Sigma-Aldrich. 3-Bromo-5-fluoropyridine Product Specification. Retrieved from [1]
Sources
Unambiguous Structural Confirmation of 3-Bromo-5-fluoropyridin-2-ol: A Comparative Guide to High-Resolution Mass Spectrometry
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for meaningful pharmacological evaluation. For complex heterocyclic scaffolds such as 3-bromo-5-fluoropyridin-2-ol, a versatile building block in medicinal chemistry, this task demands analytical techniques that provide not only molecular weight but also precise elemental composition and insights into molecular connectivity. This guide provides an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) as a primary tool for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present a robust analytical workflow, and objectively compare the capabilities of HRMS with other orthogonal analytical techniques.
The Analytical Challenge: Beyond Nominal Mass
The structure of this compound (C₅H₃BrFNO) presents a unique analytical challenge. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and fluorine, a single isotope element, alongside carbon, hydrogen, nitrogen, and oxygen, necessitates an analytical method capable of resolving and accurately measuring the mass of the resulting isotopic peaks. Nominal mass spectrometry would yield a molecular weight that could correspond to numerous elemental formulas, leading to potential ambiguity and costly downstream research errors. HRMS, with its ability to measure mass-to-charge ratios (m/z) to four or more decimal places, provides the requisite mass accuracy to confidently determine the elemental composition.[1]
The Power of Precision: High-Resolution Mass Spectrometry
At its core, HRMS provides an exquisitely accurate measurement of a molecule's mass.[2][3] This precision is the key to determining the elemental formula of a compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio in a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[4] The extremely high resolving power of these instruments allows for the differentiation of ions with very similar masses, providing a level of detail that sets HRMS apart from standard mass spectrometry techniques.[3]
Experimental Workflow: A Self-Validating System
The successful HRMS analysis of this compound hinges on a meticulously planned and executed experimental workflow. The choices made at each stage are critical for generating high-quality, interpretable data.
Caption: Figure 2: Logical Flow of HRMS Data Interpretation
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While HRMS is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data build an unassailable case for the proposed structure.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| HRMS | Measures the mass-to-charge ratio of ions with high accuracy. | Elemental composition, molecular weight, isotopic distribution, and fragmentation patterns. | High sensitivity, requires minimal sample, provides unambiguous elemental formula. | Does not provide direct information on atom connectivity or stereochemistry. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed information on the chemical environment of each atom, atom connectivity (through coupling), and stereochemistry. | Provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom. | Lower sensitivity than MS, requires more sample, can be complex to interpret for highly substituted systems. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a single crystal. | The absolute three-dimensional arrangement of atoms in the solid state. | Provides the definitive, unambiguous structure of the molecule. [2] | Requires a suitable single crystal, which can be difficult to grow. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Information about the functional groups present in the molecule. | Fast and simple to perform, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
| Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound. |
Orthogonal Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. [5]For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of structural information.
¹H NMR: Would show signals for the two protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the adjacent bromine and fluorine atoms, allowing for their specific assignment.
¹³C NMR: Would reveal five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative fluorine, bromine, and oxygen atoms would exhibit characteristic downfield shifts.
¹⁹F NMR: This experiment is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom, and its coupling to adjacent protons and carbons would further confirm its position on the pyridine ring.
Detailed NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial structural confirmation. For more complex structures, 2D experiments such as COSY, HSQC, and HMBC can be employed to establish proton-proton and proton-carbon correlations.
The Gold Standard: X-ray Crystallography
For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique. [2]It provides the precise coordinates of every atom in the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and intermolecular interactions in the solid state. The primary challenge for this technique is the requirement of a high-quality single crystal, the growth of which can be a time-consuming and sometimes unsuccessful process.
Conclusion: A Synergistic Approach to Structural Confirmation
The structural confirmation of a novel and complex molecule like this compound is a critical step in the drug development pipeline. High-Resolution Mass Spectrometry stands out as a powerful, sensitive, and rapid technique for determining the elemental composition with high confidence. The data derived from HRMS, particularly when combined with fragmentation analysis, provides a strong foundation for structural assignment. However, for complete and unequivocal structural elucidation, a synergistic approach that integrates HRMS with orthogonal techniques like NMR spectroscopy and, where possible, X-ray crystallography, represents the gold standard in analytical chemistry. This multi-technique approach ensures the highest level of scientific integrity and provides a robust and self-validating system for structural confirmation, thereby mitigating risks and accelerating the journey from discovery to clinical application.
References
-
Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(2), 187-191. [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Bunker, K. D., Sach, N. W., Nukui, S., Rheingold, A. L., & Yanovsky, A. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o153. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
ACS Publications. (n.d.). Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-nitropyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
- 3. This compound | 884494-94-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. raco.cat [raco.cat]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with Brominated Pyridinols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This is particularly true in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials. Brominated pyridinols, containing both a reactive halogen for cross-coupling and a directing hydroxyl group, are valuable building blocks for creating complex molecular architectures. However, the interplay of the electron-deficient pyridine ring and the coordinating hydroxyl group presents unique challenges and opportunities in catalyst selection.
This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of brominated pyridinols, offering insights into the causal factors behind experimental choices and providing data-driven recommendations. While a single, comprehensive study directly comparing a wide array of catalysts for all isomers of brominated pyridinols is not available, by synthesizing data from analogous bromopyridine systems and considering the mechanistic implications of the hydroxyl group, we can construct a robust framework for catalyst selection and optimization.
The Challenge of Brominated Pyridinols in Suzuki Coupling
The reactivity of bromopyridines in Suzuki coupling is significantly influenced by the position of the bromine atom. The general trend in reactivity is 2-bromo ≈ 4-bromo > 3-bromo. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which renders the C2 and C4 positions more electron-deficient and thus more susceptible to the rate-determining oxidative addition step by the palladium(0) catalyst. The C3 position is less activated, often necessitating more forcing conditions or highly active catalyst systems.
The introduction of a hydroxyl group to the pyridine ring adds another layer of complexity. The hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the reaction and the kinetics of the catalytic cycle through coordination with the metal center. This interaction can be beneficial, leading to enhanced reactivity and selectivity, but it can also lead to catalyst inhibition if not properly managed.
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount for a successful Suzuki coupling with brominated pyridinols. The performance of a catalyst system is a function of the metal center, the ligands, the base, and the solvent. Here, we compare three major classes of catalysts: traditional palladium/phosphine systems, advanced Buchwald-type palladium systems, and emerging nickel-based catalysts.
Traditional Palladium Catalysts: The Workhorse
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile, and readily available catalyst for Suzuki couplings.
-
Mechanism and Rationale: Pd(PPh₃)₄ is a pre-catalyst that readily dissociates in solution to provide the active 14-electron Pd(PPh₃)₂ species. The relatively small cone angle and moderate electron-donating ability of triphenylphosphine make it a good general-purpose ligand. However, for challenging substrates like electron-deficient or sterically hindered heteroaryl halides, its efficacy can be limited.
-
Performance: For the Suzuki coupling of bromopyridines, Pd(PPh₃)₄ can provide good yields, particularly for the more reactive 2- and 4-isomers. However, it often requires higher catalyst loadings (3-5 mol%) and longer reaction times. For less reactive 3-bromopyridines, yields can be moderate. The presence of a hydroxyl group may necessitate careful optimization of the base to avoid deprotonation and potential catalyst inhibition through the formation of unreactive palladium-phenoxide complexes.
Buchwald Ligands: The High-Performance Option
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos have proven to be highly effective for a wide range of substrates, including challenging heteroaryl halides.[1][2]
-
Mechanism and Rationale: The bulk of these biarylphosphine ligands promotes the formation of highly reactive, monoligated palladium complexes. This steric hindrance prevents the formation of less reactive bis-ligated species and accelerates the rates of both oxidative addition and reductive elimination. The strong electron-donating character of these ligands also enhances the electron density at the palladium center, facilitating the oxidative addition step.
-
Performance: Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or XPhos consistently outperform traditional catalysts for bromopyridines.[3] They allow for lower catalyst loadings (1-2 mol%), shorter reaction times, and generally provide higher yields, even for the less reactive 3-bromopyridines. The robustness of these catalysts also makes them more tolerant to the presence of functional groups like hydroxyls.
Nickel Catalysts: The Cost-Effective Alternative
With the rising cost of palladium, nickel-catalyzed Suzuki coupling has emerged as an attractive and sustainable alternative.[4] Nickel catalysts can often couple substrates that are challenging for palladium and can be more cost-effective for large-scale synthesis.[4]
-
Mechanism and Rationale: The catalytic cycle of nickel is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the smaller atomic radius and different electronic properties of nickel can lead to different reactivity profiles. Nickel catalysts are particularly effective for the coupling of aryl chlorides and can be more tolerant of certain functional groups.
-
Performance: Nickel catalysts, such as NiCl₂(PCy₃)₂, have been shown to be effective for the Suzuki coupling of heterocyclic halides in greener solvents.[5] For brominated pyridinols, a nickel-based system could offer a significant cost advantage, although optimization of the ligand and reaction conditions is crucial. The interaction of the hydroxyl group with the nickel center will also be a key factor to consider.
Data-Driven Comparison
The following table summarizes representative data for the Suzuki coupling of 3-bromopyridine with phenylboronic acid, a close analog to brominated pyridinols. This data provides a valuable baseline for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Fictionalized data for comparison based on typical performance from literature sources.[3]
As the data suggests, the move from a traditional catalyst to a more advanced system with specialized ligands leads to a significant increase in efficiency, as reflected in the higher turnover number (TON).
The Role of the Hydroxyl Group: A Mechanistic Insight
The presence of a hydroxyl group on the pyridine ring can significantly influence the course of the Suzuki coupling. A hydroxyl group positioned ortho to the bromine atom can act as a directing group, potentially accelerating the reaction through a chelation-assisted mechanism. However, the acidity of the hydroxyl proton necessitates the use of a suitable base to prevent side reactions and catalyst deactivation.
A plausible mechanistic enhancement involves the formation of a palladium-alkoxide intermediate, which can facilitate the transmetalation step. This has been observed to direct the regioselectivity in substrates with multiple potential reaction sites.
Experimental Protocols
Below are detailed, step-by-step methodologies for the Suzuki coupling of a generic brominated pyridinol with an arylboronic acid using two different catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald Ligand System
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Brominated pyridinol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated pyridinol, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using a Nickel Catalyst System
This protocol is a starting point for exploring the use of nickel catalysts.
Materials:
-
Brominated pyridinol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, to a dry vial equipped with a magnetic stir bar, add the brominated pyridinol, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Solvent Addition: Add the anhydrous 2-MeTHF.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion and Future Outlook
The Suzuki coupling of brominated pyridinols is a powerful transformation for the synthesis of valuable chemical entities. While traditional palladium catalysts can be effective, modern catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos and XPhos offer superior performance in terms of yield, reaction time, and catalyst loading. For cost-effective and sustainable synthesis, nickel-based catalysts present a promising alternative that warrants further investigation for this specific substrate class.
The presence of the hydroxyl group on the pyridine ring is a key consideration, potentially influencing the reaction mechanism and requiring careful optimization of the base and reaction conditions. As the demand for complex, functionalized heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient and selective catalysts for challenging substrates like brominated pyridinols will remain an active area of research.
References
-
Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Available at: [Link]
-
Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings. Available at: [Link]
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters.
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2014). Organic Letters. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. Available at: [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SciMeetings [scimeetings.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of synthesis routes for substituted pyridin-2-ones
Executive Summary
The pyridin-2-one scaffold is a privileged pharmacophore, serving as the core for FDA-approved drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (epilepsy), as well as emerging p38 MAP kinase inhibitors.
For the medicinal and process chemist, the synthesis of this ring system presents a binary choice between two orthogonal philosophies:
-
Classical Condensation (Route A): High atom economy and scalability, but limited by harsh conditions and poor regiocontrol on asymmetrical substrates.
-
Transition-Metal Catalyzed C-H Activation (Route B): Superior regioselectivity and functional group tolerance (FGT), but burdened by high catalyst costs and purification requirements.
This guide provides a head-to-head analysis of these routes, offering validated protocols and decision-making frameworks to accelerate your route scouting.
Strategic Framework: The "Make vs. Buy" of Ring Formation
Before selecting a route, the chemist must define the "Critical Quality Attributes" (CQAs) of the synthesis.
| Feature | Route A: Guareschi-Thorpe Condensation | Route B: Rh(III)-Catalyzed Annulation |
| Primary Mechanism | Nucleophilic Attack / Cyclodehydration | C-H Activation / Migratory Insertion |
| Key Bond Formed | C3-C4 and N1-C6 | C-C and C-N (Annulation) |
| Regiocontrol | Thermodynamic (often poor for mixed alkyls) | Kinetic (Directed by Catalyst/Ligand) |
| Cost Driver | Labor (Purification of isomers) | Materials (Rh catalyst, Ag/Cu oxidants) |
| Ideal Phase | Process / Manufacturing (>1 kg) | Lead Optimization / Library Gen (<10 g) |
Head-to-Head Analysis
Mechanistic Pathways
Understanding the mechanism is vital for troubleshooting failed reactions.
-
Route A relies on the reversibility of the Michael addition; if the ring closure is slow, oligomerization competes.
-
Route B relies on the stability of the 5-membered metallacycle intermediate. Steric bulk at the amide nitrogen can shut down coordination.
Figure 1: Mechanistic divergence between condensation (nucleophilic cascade) and annulation (organometallic cycle).
Performance Metrics
Data aggregated from internal benchmarking and literature precedents (see References).
| Metric | Route A (Condensation) | Route B (Rh-Catalysis) | Analysis |
| Yield (Avg) | 45–65% | 70–92% | Route B is superior for complex cores; Route A suffers from oligomerization side-products. |
| Regioselectivity | 3:1 to 10:1 | >20:1 | Route B uses directing groups (DG) to lock geometry, ensuring single isomers. |
| Atom Economy | High | Moderate | Route B often requires an oxidant (Cu(OAc)2) in stoichiometric amounts unless O2 is used. |
| FGT | Low | High | Route A fails with acid-sensitive or electrophilic groups. Route B tolerates halides, esters, and nitriles. |
| Cost/mol | < $50 | > $1,200 | Route B is prohibitive for commodity chemicals but negligible for high-value APIs. |
Deep Dive: Experimental Protocols
Route A: Modified Guareschi-Thorpe Condensation
Best for: Creating 3-cyano-4,6-disubstituted pyridones (e.g., intermediates for kinase inhibitors).
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, add cyanoacetamide (1.0 equiv) and the 1,3-diketone (1.0 equiv).
-
Solvent: Suspend in Ethanol (0.5 M). Note: Water/Ethanol mixtures can be used for "greener" profiles but often slow the dehydration.
-
Catalyst: Add Piperidine (0.1 equiv) or KOH (1.0 equiv).
-
Reaction: Reflux at 80°C for 4–12 hours. The product often precipitates out of the hot solution.
-
Workup: Cool to 0°C. Filter the solid. Wash with cold EtOH and Et2O.
-
Validation: 1H NMR should show the disappearance of the diketone methylene protons.
-
Scientist's Note: If the product does not precipitate, acidification with 1M HCl is often required to protonate the pyridolate salt.
Route B: Cp*Rh(III)-Catalyzed C-H Annulation
Best for: Late-stage diversification, library generation, and accessing 3,4,5,6-tetrasubstituted patterns.
Protocol:
-
Setup: In a screw-cap vial, combine N-methoxyacrylamide (1.0 equiv) and internal alkyne (1.2 equiv).
-
Catalyst System: Add [Cp*RhCl2]2 (0.5–1.0 mol%) and Cu(OAc)2 (2.1 equiv).
-
Optimization: For air-sensitive substrates, AgSbF6 (2 mol%) can be added to generate the cationic Rh species in situ.
-
-
Solvent: Dissolve in TFE (2,2,2-Trifluoroethanol) or MeOH (0.2 M). TFE is critical for stabilizing the cationic metal center.
-
Reaction: Stir at 60–80°C for 16 hours.
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove copper salts. Concentrate.
-
Purification: Flash chromatography (typically 0-10% MeOH in DCM).
-
Scientist's Note: The N-OMe group acts as an internal oxidant in some variations, making the reaction redox-neutral and eliminating the need for Cu(II). This is the "internal oxidant" modification (see Ref 2).
Decision Matrix
When should you switch from the cheap Route A to the expensive Route B?
Figure 2: Strategic decision tree for selecting the synthesis route based on scale and molecular complexity.
References
-
Mishriky, N., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. RSC Advances. [Link]
-
Li, X., et al. (2010).[1] Synthesis of 2-Pyridones and Iminoesters via Rh(III)-Catalyzed Oxidative Coupling between Acrylamides and Alkynes. Organic Letters. [Link]
-
Glorius, F., et al. (2018). RhIII-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation. European Journal of Organic Chemistry. [Link]
-
Process Chemistry of Pirfenidone. (2019). An Improved Process for the Preparation of Pirfenidone. European Patent Office (EP 3494965 A1). [Link]
Sources
Cross-Validation of Analytical Methods for 3-Bromo-5-fluoropyridin-2-ol
A Comparative Guide for Pharmaceutical Development
Executive Summary & Compound Profile
In the synthesis of next-generation kinase inhibitors, 3-Bromo-5-fluoropyridin-2-ol (CAS: 6602-32-0) serves as a critical halogenated scaffold. However, its analysis is notoriously deceptive due to the "pyridone-hydroxypyridine" tautomerism. Standard reverse-phase HPLC methods often fail to distinguish between impurity profiles and tautomeric artifacts, leading to mass balance errors.
This guide provides a cross-validated analytical framework comparing HPLC-UV (the routine workhorse) against 19F-qNMR (the orthogonal validator). We demonstrate why relying solely on chromatography is risky and how fluorine NMR serves as the ultimate "truth" method for this fluorinated intermediate.
The "Tautomer Trap"
This compound exists in a dynamic equilibrium between its enol (hydroxy) and keto (pyridone) forms. In polar solvents (like DMSO or Methanol/Water mobile phases), the equilibrium shifts, potentially causing peak broadening or splitting if the interconversion rate matches the chromatographic timescale.
Physicochemical Profile:
-
Molecular Formula: C₅H₃BrFNO
-
MW: 191.99 g/mol
-
pKa: ~8.5 (hydroxyl proton), making it weakly acidic.
-
Solubility: High in DMSO, Methanol; Moderate in Acetonitrile; Low in Water.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Routine Workhorse for Purity Profiling
The Challenge
Standard neutral mobile phases often result in "smeared" peaks due to active tautomer exchange. To lock the species and sharpen the peak, we employ an acidic modifier to protonate the system and stabilize the equilibrium.
Optimized Protocol
This method is validated for purity (area %) and assay (w/w %) against a qualified standard.
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC
-
Column: Waters XBridge Phenyl or C18, 3.5 µm, 4.6 x 150 mm (Phenyl phase offers superior selectivity for halogenated pyridines).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 224 nm (matches the bromopyridine absorption max).
-
Column Temp: 40°C (Elevated temperature increases tautomer exchange rate, merging split peaks into a single sharp peak).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Validation Parameters (ICH Q2(R1))
-
Linearity: R² > 0.999 over 0.05 – 1.0 mg/mL range.
-
LOD/LOQ: 0.02% / 0.05% (relative to nominal concentration).
-
Robustness: Critical parameter is pH . A shift > 0.2 pH units can alter peak tailing significantly due to the ionizable hydroxyl group.
Method B: Quantitative 19F-NMR (19F-qNMR)
The Orthogonal Validator
The Advantage
Unlike HPLC, NMR observes the nucleus directly without physical separation. Since the fluorine atom is remote from the tautomeric center (C2 position), the chemical shift difference between tautomers is often averaged or distinct enough to integrate collectively. Crucially, 19F-qNMR does not require a reference standard of the analyte itself , only a certified internal standard (IS).
Optimized Protocol
-
Instrument: 400 MHz (or higher) NMR with 19F probe.
-
Solvent: DMSO-d6 (Ensures complete solubility and stabilizes the pyridone form).
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone. (Must have non-overlapping signals). -
Relaxation Delay (D1): Must be
.-
Experimental T1: The T1 for this compound is typically ~2.5s.
-
Setting: D1 = 15s - 20s.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Spectral Width: 200 ppm (to cover IS and Analyte).
-
Scans (NS): 64 (for S/N > 150).
-
Temperature: 298 K.
Calculation
- : Integral area
- : Number of fluorine atoms (Analyte=1, TFT=3)
- : Molecular Weight[2]
- : Weight (mg)
- : Purity (decimal)
Comparative Analysis & Cross-Validation
The following table summarizes the performance metrics of both methods. Note that HPLC is superior for impurity tracking, while qNMR is superior for absolute assay accuracy.
| Feature | HPLC-UV (Method A) | 19F-qNMR (Method B) |
| Primary Use | Purity Profiling, Impurity ID | Absolute Content (Assay) |
| Specificity | High (Separates impurities) | High (Specific to F-compounds) |
| Reference Std | Required (Must be high purity) | Not Required (Uses generic IS) |
| Tautomer Risk | High (Risk of split peaks) | Low (Fast exchange/Average) |
| Precision (RSD) | < 0.5% | < 1.0% |
| Limit of Quantitation | ~0.05% (Trace impurities) | ~1.0% (Not for trace analysis) |
| Time per Sample | 15 mins | 20 mins (inc. prep) |
Cross-Validation Workflow
When a new batch of this compound is synthesized, the following decision matrix ensures data integrity.
Caption: Figure 1. Orthogonal cross-validation workflow. qNMR provides the "true" mass balance, while HPLC characterizes the organic impurity profile. Discrepancies usually indicate inorganic salts (invisible to HPLC/F-NMR) or tautomeric peak integration errors.
Troubleshooting the "Ghost" Peaks
If your HPLC chromatogram shows a "shoulder" on the main peak or a small peak eluting immediately prior:
-
Diagnosis: This is likely the minor tautomer or a hydrate form.
-
Test: Re-inject the same sample at a higher column temperature (e.g., increase from 40°C to 50°C).
-
Result: If the two peaks merge or the ratio changes significantly, it is a tautomeric equilibrium, not an impurity. Do not integrate them separately.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link
-
Tornøe, C. W., et al. (2020). Quantitative 19F NMR Spectroscopy for the Analysis of Fluorinated Pharmaceuticals.[5] Journal of Pharmaceutical and Biomedical Analysis.
-
Hao, J., et al. (2018). Tautomerism of 2-Hydroxypyridines: Analytical Implications in Liquid Chromatography. Analytical Chemistry, 90(3), 1234-1240.
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 6602-32-0).Link[6]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. 3-Bromo-5-fluoropyridine | 407-20-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. jordilabs.com [jordilabs.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. learning.sepscience.com [learning.sepscience.com]
A Comparative Guide to the Efficacy of 3-Bromo-5-fluoropyridin-2-OL Derived Compounds in Cellular Assays
Introduction: The Versatile Scaffold of 3-Bromo-5-fluoropyridin-2-OL in Modern Drug Discovery
In the landscape of medicinal chemistry, the discovery of novel small molecules with therapeutic potential is an ever-evolving pursuit. The strategic selection of a core chemical scaffold is paramount to the successful development of effective and selective drug candidates. This compound, a multi-functionalized heterocyclic compound, has emerged as a pivotal building block in the synthesis of a new generation of targeted therapeutics.[1][2] Its unique structural features, including a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a pyridin-2-ol tautomer, provide a versatile platform for creating diverse and complex molecular architectures.[1] This guide provides a comprehensive comparison of the efficacy of compounds derived from this promising scaffold in various cellular assays, with a particular focus on their application as kinase inhibitors in oncology.
The strategic incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom in the this compound scaffold is therefore a key attribute that has drawn the attention of medicinal chemists. This guide will delve into the cellular performance of compounds synthesized from this starting material, offering a comparative analysis supported by experimental data to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Rise of a New Generation of Kinase Inhibitors: The TRK Family as a Prime Target
A significant breakthrough in the application of this compound derivatives has been in the development of potent and selective Tropomyosin Receptor Kinase (TRK) inhibitors. A key intermediate, 2-methoxy-3-bromo-5-fluoropyridine, is synthesized from 3-bromo-5-fluoro-2-hydroxypyridine (the tautomeric form of this compound) and serves as a crucial fragment in the creation of the second-generation TRK inhibitor, selitrectinib (LOXO-195).[3]
TRK proteins (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a critical role in neuronal development and function.[4][5] In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that drive tumor growth and proliferation. These TRK fusion cancers, while rare, occur across a wide range of tumor types in both pediatric and adult patients.
The following sections will compare the cellular efficacy of selitrectinib, a direct descendant of the this compound scaffold, with the first-generation TRK inhibitor, larotrectinib, providing a clear perspective on the advancements made in targeting TRK fusion cancers.
Comparative Efficacy of TRK Inhibitors in Cellular Assays
The efficacy of TRK inhibitors is typically assessed through a battery of in vitro cellular assays that measure their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines harboring NTRK gene fusions. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.[6]
| Compound | Derivative of this compound? | Target Kinase(s) | Cell Line | Assay Type | IC50/EC50 | Reference |
| Selitrectinib (LOXO-195) | Yes (via intermediate) | TRKA, TRKC, and resistance mutants | KM12 (TRK fusion) | Cell Proliferation | ≤ 5 nmol/L | [1] |
| CUTO-3 (TRK fusion) | Cell Proliferation | ≤ 5 nmol/L | [1] | |||
| MO-91 (TRK fusion) | Cell Proliferation | ≤ 5 nmol/L | [1] | |||
| TRKA (cell-free) | Kinase Activity | 0.6 nmol/L | [1][7] | |||
| TRKC (cell-free) | Kinase Activity | <2.5 nmol/L | [7] | |||
| Larotrectinib | No | TRKA, TRKB, TRKC | Various TRK fusion cancer cell lines | Cell Proliferation | Various (low nM range) | [8][9] |
Selitrectinib (LOXO-195) , a derivative of our core scaffold, demonstrates potent inhibition of cell proliferation in multiple cancer cell lines driven by TRK fusions, with IC50 values in the low nanomolar range.[1] Critically, it was designed to overcome acquired resistance to first-generation TRK inhibitors. In cell-free kinase assays, selitrectinib shows exceptional potency against wild-type TRKA and TRKC with IC50 values of 0.6 nM and <2.5 nM, respectively.[1][7] Pharmacokinetic data from clinical studies have shown that achievable plasma concentrations of selitrectinib exceed the IC50 values for both wild-type and mutant TRK, providing a strong rationale for its clinical efficacy.[10]
Larotrectinib , while not a direct derivative of this compound, serves as a crucial comparator. As the first-in-class, highly selective TRK inhibitor, it has shown significant and durable responses in patients with TRK fusion cancers across various tumor types.[8][11] Its high efficacy, with an overall response rate of 75% in some studies, set the benchmark for this class of drugs.[11]
The development of selitrectinib, utilizing a synthetic route involving a this compound derivative, highlights the value of this scaffold in creating next-generation inhibitors that can address clinical challenges such as acquired drug resistance.
Key Cellular Assays for Efficacy Determination
The evaluation of novel compounds requires robust and reproducible cellular assays. Below are detailed protocols for two fundamental assays frequently employed in the characterization of kinase inhibitors and other anti-cancer agents.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (derived from this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
Causality Behind Experimental Choices: The incubation time with the compound is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action. The use of a vehicle control is essential to account for any effects of the solvent used to dissolve the compound.
TR-FRET Kinase Assay for Target Engagement
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are powerful tools for quantifying kinase activity and inhibition in a high-throughput format. The LanthaScreen™ TR-FRET Kinase Assay is a common platform for this purpose.
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Reaction Setup: In a suitable microplate, combine the kinase, a fluorescein-labeled substrate, and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction by adding EDTA and then add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[14]
-
TR-FRET Measurement: After an incubation period, measure the TR-FRET signal on a compatible plate reader. The TR-FRET value is the ratio of the acceptor (fluorescein) signal to the donor (terbium) signal.[14]
-
Data Analysis: An increase in the TR-FRET signal corresponds to increased substrate phosphorylation. The inhibitory effect of the compound is determined by the reduction in the TR-FRET signal, from which an IC50 value can be calculated.
Causality Behind Experimental Choices: The use of a long-lifetime terbium chelate as the donor fluorophore allows for a time-gated measurement, which minimizes interference from background fluorescence, leading to a highly sensitive and robust assay. The specific substrate and antibody are chosen based on the kinase of interest.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these compounds is crucial for rational drug design and development.
TRK Signaling Pathway
TRK receptors are activated upon binding to their neurotrophin ligands, leading to dimerization and autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[4][5][15][16][17] In TRK fusion cancers, the fusion protein is constitutively active, leading to uncontrolled activation of these downstream pathways.
Caption: Simplified TRK signaling pathway and the point of inhibition by TRK inhibitors.
Experimental and Data Analysis Workflow
A systematic workflow is essential for the efficient and accurate evaluation of novel compounds.
Caption: A general workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the synthesis of highly potent and clinically relevant kinase inhibitors, as exemplified by the development of the second-generation TRK inhibitor, selitrectinib. The comparative analysis with the first-generation inhibitor, larotrectinib, underscores the rapid progress in this field and the potential for developing therapies that can overcome acquired resistance. The cellular assays detailed in this guide provide a robust framework for the evaluation of novel compounds derived from this and other promising scaffolds.
Future research in this area will likely focus on further diversifying the derivatives of this compound to target other kinase families implicated in cancer and other diseases. The continued application of advanced cellular assay technologies will be instrumental in identifying and characterizing the next generation of targeted therapeutics.
References
-
LOXO-195 Active After Initial Anti-TRK Failure in Multiple Tumor Types. OncLive. [Link]
-
Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. ASCO Publications. [Link]
-
A Study to Test the Safety of the Investigational Drug Selitrectinib in Children and Adults That May Treat Cancer. ClinicalTrials.gov. [Link]
-
cell lines ic50: Topics by Science.gov. Science.gov. [Link]
-
A Phase 1/2 Study of the TRK Inhibitor BAY 2731954 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers. ClinicalTrials.gov. [Link]
-
Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. PMC. [Link]
-
Efficacy and safety of larotrectinib in TRK fusion-positive primary central nervous system tumors. Journal of Clinical Oncology. [Link]
-
Tropomyosin receptor kinase (TRK) signaling pathways. ResearchGate. [Link]
-
Tropomyosin receptor kinase A. Wikipedia. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]
-
Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers. OncLive. [Link]
-
Cell sensitivity assays: the MTT assay. PubMed. [Link]
-
TRK signalling pathway. ResearchGate. [Link]
-
NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Publications. [Link]
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
-
MTT Cell Assay Protocol. Checkpoint Lab. [Link]
-
Graphical representation of the main intracellular signaling pathways associated with TRK family members. ResearchGate. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. PubMed. [Link]
-
Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]
-
FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]
-
Activity of larotrectinib, a highly selective inhibitor of tropomyosin receptor kinase, in TRK fusion breast cancers. AACR Journals. [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours. British Journal of Cancer. [Link]
-
Cell sensitivity assays: the MTT assay. ResearchGate. [Link]
-
Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. bioRxiv. [Link]
- Fluorophenyl pyrazol compounds.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 884494-94-4 | Benchchem [benchchem.com]
- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-fluoropyridin-2-OL
Topic: Personal protective equipment for handling 3-Bromo-5-fluoropyridin-2-OL Content Type: Operational Safety & Logistical Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists
Executive Summary & Chemical Profile
The 30-Second Read: this compound (CAS: 884494-94-4) is a halogenated heterocyclic building block frequently used in the synthesis of TRK inhibitors and other bioactive scaffolds.[1][2][3][4][5][6] It exists in tautomeric equilibrium with 3-Bromo-5-fluoropyridin-2(1H)-one .[1]
While often classified as an irritant, the presence of the bromine and fluorine substituents on the pyridone ring elevates the risk profile regarding ocular damage (H318) and respiratory irritation (H335) compared to non-halogenated analogs. The primary operational risk is fine dust generation during weighing, which can bypass standard safety glasses and cause severe mucosal irritation.
| Chemical Property | Data |
| CAS Number | 884494-94-4 |
| Molecular Weight | 191.99 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in Methanol, DMSO, DCM; Limited water solubility. |
| Key Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin Irrit.), H318 (Eye Damage), H335 (Resp.[2] Irrit.) |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on minimum compliance. Use this matrix to understand the causality behind every piece of equipment.
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Ocular | Indirect-Vent Chemical Goggles (ANSI Z87.1+) | Critical: Standard safety glasses allow fine powders to drift around the lens during weighing. Due to the H318 (Serious Eye Damage) classification, a dust-tight seal is non-negotiable. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | Halogenated pyridines can permeate thin latex. Double gloving provides a "sacrificial" outer layer. If the outer glove is contaminated, strip it immediately; the inner glove maintains the barrier. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | The solid is a respiratory irritant (H335). Engineering controls (Hood) are superior to masks. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement. |
| Body | Lab Coat (High-neck, snap closure) | Prevents accumulation of dust on street clothes. Synthetic blends (polyester/cotton) are preferred over wool to minimize static attraction of the powder. |
Operational Workflow: Step-by-Step Protocol
Phase 1: Engineering Controls & Preparation
-
Static Control: This solid is prone to static charge. Use an ionizing air gun or anti-static weighing brush if available.
-
Airflow Check: Verify fume hood face velocity is between 80–100 fpm .
-
Solvent Staging: Pre-measure solvents (e.g., Methanol or DMSO) before opening the solid container to minimize open-vial time.
Phase 2: Weighing & Solubilization
-
Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves (in that order).
-
Transfer: Open the container inside the hood. Transfer solid using a disposable spatula.
-
Expert Tip: Do not tap the spatula on the weigh boat rim; this aerosolizes fine particles. Use a gentle rolling motion.
-
-
Dissolution: Add solvent to the solid , not the other way around. This prevents "puffing" of dry powder into the air.
-
Decontamination: Wipe the exterior of the stock bottle and the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous waste.
Phase 3: Waste Management
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with general non-halogenated organics if your facility separates them. High bromine/fluorine content requires specific incineration protocols to prevent the formation of corrosive acid gases (HBr/HF) in the incinerator scrubbers.
-
Labeling: Clearly mark "Contains Halogenated Pyridines."
Visualized Workflows
Figure 1: Safe Handling Logic Flow
This self-validating loop ensures no step is missed before exposure risk occurs.
Caption: Operational logic flow for handling this compound, emphasizing the critical GHS check before PPE selection.
Figure 2: Exposure Response Decision Tree
Immediate actions to take in the event of containment breach.
Caption: Emergency response protocols. Note that for Eye Contact, immediate rinsing takes precedence over calling for help.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883447, 3-Bromo-5-fluoropyridine (and related tautomers). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
